Ganciclovir
Description
Historical Context of Ganciclovir Discovery and Early Research
The development of this compound emerged from the scientific progress made in antiviral chemotherapy during the latter half of the 20th century. In the late 1970s, inspired by the success of acyclovir (B1169), scientists synthesized this compound, a synthetic analog of 2'-deoxyguanosine. The primary motivation was to create a compound with superior efficacy against Cytomegalovirus (CMV) and other herpesviruses. Patented in 1980 and approved for medical use in 1988, this compound's journey through clinical evaluation was unconventional. wikipedia.org
Preclinical investigations revealed its remarkable potency against CMV. The drug's efficacy was so evident, particularly in treating blinding CMV retinitis in patients with AIDS, that conducting a placebo-controlled clinical trial was deemed unethical. nih.gov This situation, paralleling the urgency of the growing AIDS epidemic, led the developing pharmaceutical company to provide the drug for free for five years under compassionate use guidelines, a notable event in pharmaceutical history. nih.gov Early research focused on establishing its clinical value in treating severe CMV infections, such as retinitis, colitis, and pneumonia, especially in immunocompromised individuals. nih.govnih.gov
Table 1: Key Milestones in this compound Research and Development
| Year | Milestone | Significance | Reference |
| Late 1970s | Synthesis of this compound | Developed as a synthetic analog of 2'-deoxyguanosine, inspired by acyclovir, to target CMV. | |
| 1980 | This compound patented | Secured intellectual property rights for the new compound. | wikipedia.org |
| Mid-1980s | Compassionate use program initiated | Provided access to the drug for severe CMV infections in AIDS patients due to high efficacy, bypassing traditional trial protocols. | nih.gov |
| 1988 | Approved for medical use | This compound became a clinically available treatment for CMV infections. | wikipedia.orgnih.gov |
| 1990s | Research into prophylactic use | Studies established the efficacy of this compound in preventing CMV disease in transplant recipients. | nih.gov |
| 2001 | Valthis compound (B601543) approved | A prodrug of this compound with improved oral bioavailability was approved, enhancing treatment options. | wikipedia.org |
Significance of this compound in Contemporary Antiviral Chemotherapy Research
This compound remains a pivotal compound in antiviral chemotherapy, primarily for its role in preventing and treating Cytomegalovirus (CMV) disease. nih.gov It is considered a fundamental therapy for CMV infections in immunocompromised individuals, including organ transplant recipients and those with HIV/AIDS. nih.gov The significance of this compound stems from its selective mechanism of action, which serves as a key paradigm in antiviral drug design.
The antiviral activity of this compound is dependent on its conversion to a triphosphate form. wikipedia.org This process is initiated by a viral kinase (UL97 in CMV-infected cells), ensuring that the drug is preferentially activated in infected cells. wikipedia.org The resulting this compound triphosphate is a potent inhibitor of viral DNA polymerase and acts as a chain terminator upon incorporation into the viral DNA. wikipedia.org
Table 2: this compound's Mechanism of Action
| Step | Process | Enzyme(s) Involved | Outcome | Reference |
| 1. Initial Phosphorylation | This compound is converted to this compound monophosphate. | Viral-encoded protein kinase (e.g., CMV UL97) | Preferential activation of the drug in infected cells. | wikipedia.org |
| 2. Further Phosphorylation | This compound monophosphate is converted to diphosphate (B83284) and then triphosphate forms. | Cellular kinases (Guanylate kinase, Phosphoglycerate kinase) | Formation of the active antiviral compound, this compound-5'-triphosphate. | wikipedia.org |
| 3. Inhibition of Viral DNA Synthesis | This compound triphosphate competitively inhibits viral DNA polymerase and is incorporated into the growing viral DNA strand. | Viral DNA polymerase | Termination of viral DNA replication. | wikipedia.orgwikipedia.org |
Research continues to underscore its importance. This compound is often used as a benchmark against which new anti-CMV agents are compared. oup.com Its established efficacy in liver and bone marrow transplant patients has made it an essential tool in transplantation medicine. nih.gov Furthermore, investigations into its use in gene therapy, where it can be used with an altered herpes simplex virus-1 gene to target and kill cancer cells, highlight its expanding role beyond direct antiviral applications. cancer.gov
Evolution of Research Perspectives on this compound's Role in Virology and Therapeutics
Research perspectives on this compound have evolved significantly since its introduction. Initial studies focused on proving its efficacy against life-threatening Cytomegalovirus (CMV) infections. nih.gov However, as its use became widespread, long-term therapy brought the challenge of drug resistance to the forefront. nih.gov This shifted research towards understanding the mechanisms of resistance, which primarily involve mutations in the viral UL97 kinase gene or the DNA polymerase gene. nih.gov
The advent of highly active antiretroviral therapy (HAART) in the mid-1990s marked a turning point, as improved immune function in HIV patients led to better control of CMV replication and a decreased incidence of this compound resistance. oup.comnih.gov In the pre-HAART era, the incidence of resistance was over 25% after one year of treatment for CMV retinitis, a figure that dropped significantly with the widespread use of HAART. oup.comnih.gov
To overcome challenges such as poor oral bioavailability (around 5%), research led to the development of valthis compound, an L-valyl ester prodrug of this compound. researchgate.netwikipedia.org Valthis compound is effectively hydrolyzed to this compound in the intestine and liver, resulting in substantially higher bioavailability (around 60%) and allowing for oral administration. wikipedia.org
Contemporary research continues to refine the use of this compound. Studies on therapeutic drug monitoring (TDM) aim to individualize dosing to optimize efficacy while minimizing potential toxicities, although a definitive therapeutic window has yet to be established. nih.govnih.gov The role of this compound is also being re-evaluated in different clinical contexts. For instance, a recent trial investigating its prophylactic use in critically ill patients with sepsis-associated respiratory failure was terminated early due to concerns about increased mortality, indicating that its application should not be broadly extended without specific evidence of benefit. atsjournals.org Ongoing virological surveillance and comparative clinical trials continue to shape the understanding of this compound's place alongside newer antiviral agents. oup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSCQMHQWWYFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107910-75-8 (mono-hydrochloride salt) | |
| Record name | Ganciclovir [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082410320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8041032 | |
| Record name | Ganciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ganciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4), Ganciclovir sodium sterile powder occurs as a white to off-white, crystalline, lyophilized powder. Ganciclovir sodium has a solubility of 3 mg/mL in water at 25 °C and neutral pH. Both ganciclovir base and ganciclovir sodium are freely soluble in water at high pH (around 11). At more neutral pH, solubility is reduced, and crystallization may occur in concentrated solutions of the drug (exceeding 10 mg/ml). Ganciclovir sodium contains approximately 4 mEq of sodium per gram of ganciclovir. Following reconstitution with sterile water for injection, ganciclovir sodium solutions containing 50 mg of ganciclovir per mL have a pH of approximately 11 and are colorless. Following further dilution in 0.9% sodium chloride injection or 5% dextrose injection, solutions containing approximately 2.5 mg of ganciclovir per mL have a pH of approximately 10 and an osmolality of 310 mOsm/kg. /Ganciclovir sodium/, In water (25 °C): 4.3 mg/mL at pH 7, Aqueous solubility of the drug is relatively constant over a pH range of 3.5-8.5 but increases substantially in strongly acidic or basic solutions., 1.16e+01 g/L | |
| Record name | SID8139883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Ganciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GANCICLOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ganciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from methanol, White to off-white solid | |
CAS No. |
82410-32-0 | |
| Record name | Ganciclovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82410-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganciclovir [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082410320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ganciclovir | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ganciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-1H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GANCICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9G3CKZ4P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GANCICLOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ganciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 °C (decomposes), Crystalline monohydrate from water, MP: 248-249 °C (decomposes), 250 °C | |
| Record name | Ganciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GANCICLOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ganciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Ganciclovir Action
Intracellular Phosphorylation Pathways of Ganciclovir Activation
The journey of this compound from a prodrug to an active antiviral agent is a multi-step process initiated within the infected host cell. This activation cascade, involving both viral and cellular enzymes, is a prerequisite for its therapeutic effect.
Viral Kinase-Mediated Monophosphorylation by Human Cytomegalovirus UL97 Protein Kinase
The initial and rate-limiting step in the activation of this compound is its monophosphorylation, a reaction preferentially catalyzed by a virus-encoded enzyme. patsnap.comasm.org In cells infected with human cytomegalovirus (HCMV), this crucial conversion is mediated by the UL97 protein kinase. nih.govnih.govnih.gov The UL97 gene product is a serine/threonine kinase that recognizes this compound as a substrate, attaching a phosphate (B84403) group to form this compound monophosphate. nih.govuniprot.org This selective phosphorylation by a viral kinase ensures that this compound is primarily activated in infected cells, thereby concentrating its antiviral activity where it is most needed and minimizing toxicity to uninfected host cells. patsnap.comdrugbank.com The dependence on the UL97 kinase for this initial step is a cornerstone of this compound's mechanism and a key determinant of its selective antiviral action against HCMV. nih.govresearchgate.net Mutations within the UL97 gene can impair this phosphorylation process, leading to this compound resistance. researchgate.netresearchgate.net
Host Cellular Kinase-Mediated Diphosphorylation and Triphosphorylation
Following its initial monophosphorylation by the viral UL97 kinase, the subsequent conversion of this compound monophosphate to its diphosphate (B83284) and ultimately its active triphosphate form is carried out by host cellular kinases. patsnap.comdrugbank.comnih.gov Cellular enzymes, such as guanylate kinase, are responsible for the addition of the second phosphate group, yielding this compound diphosphate. drugbank.comnih.gov Further phosphorylation to the active this compound triphosphate is also mediated by cellular enzymes. drugbank.comnih.gov This sequential phosphorylation cascade results in the accumulation of this compound triphosphate within the infected cell, the molecule directly responsible for inhibiting viral DNA synthesis. drugbank.com
Distinction in Phosphorylation by Herpes Simplex Virus Thymidine (B127349) Kinase
While this compound is a potent inhibitor of HCMV, its activation pathway differs in cells infected with other herpesviruses, such as Herpes Simplex Virus (HSV). In HSV-infected cells, the initial monophosphorylation of this compound is catalyzed by the viral thymidine kinase (TK). nih.govdrugbank.com This enzyme, encoded by HSV, is also capable of phosphorylating this compound, initiating its activation cascade in a manner analogous to the UL97 kinase in HCMV. nih.govasm.org However, the efficiency of phosphorylation can differ between the two viral enzymes. Studies have shown that both the HSV TK and the HCMV UL97 phosphotransferase can sensitize cells to this compound, although the degree of sensitization may vary. asm.org This distinction in the primary activating enzyme is a key factor in the differential susceptibility of various herpesviruses to this compound.
Interaction with Viral DNA Polymerases
Once converted to its active triphosphate form, this compound exerts its antiviral effect by directly targeting the viral DNA polymerase, the enzyme responsible for replicating the viral genome.
Competitive Inhibition of Deoxyguanosine Triphosphate (dGTP) Incorporation by this compound Triphosphate
This compound triphosphate is structurally similar to the natural nucleotide deoxyguanosine triphosphate (dGTP). patsnap.com This structural mimicry allows this compound triphosphate to act as a competitive inhibitor of the viral DNA polymerase. patsnap.comnih.gov It competes with dGTP for the active site of the enzyme, and when incorporated into the growing viral DNA chain, it effectively disrupts the replication process. patsnap.comdrugbank.com The viral DNA polymerase is significantly more susceptible to inhibition by this compound triphosphate than the host cell's DNA polymerases, contributing to the drug's selective antiviral activity. patsnap.comdrugbank.com
Mechanism of DNA Chain Elongation Termination and Its Biochemical Consequences
The incorporation of this compound triphosphate into the viral DNA strand is the pivotal event leading to the cessation of DNA synthesis. patsnap.com Although this compound possesses a 3'-hydroxyl group equivalent, which theoretically allows for the addition of the next nucleotide, its incorporation leads to a phenomenon that ultimately results in chain termination. nih.govnih.gov After the incorporation of this compound and one additional nucleotide, the wild-type viral DNA polymerase is unable to proceed with further elongation. nih.govnih.gov This stalling of the polymerase effectively halts the replication of the viral genome. patsnap.com The presence of the incorporated this compound in the DNA template can also lead to the formation of 'faulty' DNA, further destabilizing the strand and preventing its use as a template for subsequent rounds of replication. drugbank.comdrugbank.com This multifaceted disruption of DNA synthesis is the ultimate biochemical consequence of this compound's action, leading to the potent inhibition of viral replication. patsnap.com
| Feature | Enzyme/Process | Description |
| Monophosphorylation (HCMV) | Human Cytomegalovirus UL97 Protein Kinase | The viral kinase UL97 specifically phosphorylates this compound to this compound monophosphate, which is the initial and crucial activation step. nih.govnih.govuniprot.org |
| Di- and Triphosphorylation | Host Cellular Kinases | Cellular enzymes, including guanylate kinase, further phosphorylate this compound monophosphate to its active triphosphate form. patsnap.comdrugbank.comnih.gov |
| Monophosphorylation (HSV) | Herpes Simplex Virus Thymidine Kinase (TK) | In HSV-infected cells, the viral TK is responsible for the initial phosphorylation and activation of this compound. nih.govdrugbank.comnih.gov |
| Inhibition of Viral DNA Polymerase | This compound Triphosphate | As a structural analog of dGTP, this compound triphosphate competitively inhibits the viral DNA polymerase. patsnap.comnih.gov |
| DNA Chain Termination | Incorporation of this compound Triphosphate | The incorporation of this compound triphosphate into the growing viral DNA chain leads to the stalling of the DNA polymerase and termination of DNA elongation. patsnap.comnih.govnih.gov |
Substrate Properties of this compound Triphosphate for Viral DNA Polymerases
The active form of the drug, this compound triphosphate (GCV-TP), functions as a competitive inhibitor of viral DNA polymerase. nih.govyoutube.com It structurally mimics the natural nucleotide deoxyguanosine triphosphate (dGTP) and competes with it for binding to the active site of the viral DNA polymerase. drugbank.comyoutube.commedchemexpress.com This competition leads to a potent and selective inhibition of the viral enzyme. nih.govoup.com
Beyond competitive inhibition, GCV-TP also serves as a substrate for the viral DNA polymerase and is incorporated into the growing viral DNA chain. nih.govnih.gov Although this compound possesses a chemical group equivalent to the 3'-hydroxyl moiety necessary for chain elongation, its incorporation ultimately halts DNA synthesis. nih.gov This process, known as non-obligate chain termination, occurs because the structure of the incorporated this compound destabilizes the DNA strand, preventing the formation of phosphodiester bridges required for further extension. drugbank.comnih.gov In some cases, termination is delayed until after the next nucleotide is added, a phenomenon where the polymerase may "idle" by repeatedly adding and removing the subsequent nucleotide, effectively preventing productive DNA elongation. nih.gov This dual action of competitive inhibition and chain termination makes GCV-TP a highly effective disruptor of viral replication. glpbio.com
Table 1: Inhibitory Activity of this compound Triphosphate
| Target Virus | Parameter | Value | Reference |
|---|---|---|---|
| Human Cytomegalovirus (CMV) | IC50 | 0.01 μM | medchemexpress.com |
| Murine Cytomegalovirus (MCMV) - Wild-Type | IC50 (for this compound) | 5.1 μM | nih.gov |
| Murine Cytomegalovirus (MCMV) - Resistant Strain | IC50 (for this compound) | 72 μM | nih.gov |
Mechanisms of Selective Antiviral Activity in Infected Cells
The selective action of this compound against virus-infected cells is a cornerstone of its therapeutic value, minimizing toxicity to uninfected host cells. patsnap.com This selectivity is achieved through two primary mechanisms.
First, the initial and rate-limiting step in the activation of this compound—its conversion to this compound monophosphate—is preferentially catalyzed by a virus-encoded protein kinase. patsnap.com In cells infected with HCMV, this phosphorylation is efficiently carried out by the UL97 viral kinase. patsnap.comnih.gov Cellular kinases can then convert the monophosphate to the active triphosphate form. nih.govoup.com This viral-enzyme-dependent activation ensures that this compound is predominantly phosphorylated in infected cells, leading to a significant accumulation of active GCV-TP. nih.govoup.comnih.gov Studies have shown that GCV-TP levels can be substantially higher and persist for extended periods in infected cells, with an intracellular half-life of over 16.5 hours. nih.govnih.gov
Second, the resulting GCV-TP has a much higher affinity for viral DNA polymerase than for host cellular DNA polymerases. nih.govoup.com This differential inhibition further enhances the drug's selective toxicity toward infected cells, as viral DNA replication is potently suppressed while host cell DNA synthesis is largely unaffected. patsnap.com The combination of selective activation and targeted inhibition results in a powerful antiviral effect confined primarily to cells supporting viral replication. nih.govoup.com
Table 2: Research Findings on this compound's Selective Activity
| Parameter | Cell Type / Condition | Finding | Reference |
|---|---|---|---|
| GCV-TP Intracellular Half-life | HCMV-Infected HFF Cells | 48.2 ± 5.7 hours | nih.gov |
| Growth Inhibition (IC50) | Transformed Cells (LH7) | 0.07 μM this compound | nih.gov |
| Growth Inhibition (IC50) | Non-transformed Cells (LM) | 180 μM this compound | nih.gov |
Cellular Uptake and Transport Mechanisms of this compound
As a hydrophilic molecule, this compound requires specific membrane transport proteins to enter mammalian cells and exert its antiviral effect. tandfonline.comnih.gov
The cellular uptake of this compound is mediated by nucleoside transporters (NTs), which are integral membrane proteins responsible for the transport of natural nucleosides. nih.gov These transporters belong to two main gene families: the SLC28 family, which encodes concentrative nucleoside transporters (CNTs), and the SLC29 family, which encodes equilibrative nucleoside transporters (ENTs). frontiersin.org Studies have demonstrated that the transport of this compound is mediated by members of the organic anion transporter (OAT) and organic cation transporter (OCT) families. nih.govpharmgkb.org Specifically, OAT1 (encoded by SLC22A6) and OCT1 (encoded by SLC22A1) have been identified as key transporters for the parent drug. pharmgkb.org
Viral infection significantly enhances the intracellular accumulation of this compound. nih.gov This phenomenon is directly linked to the selective phosphorylation of the drug by viral kinases within infected cells. researchgate.net As this compound enters an infected cell and is converted to this compound monophosphate and subsequently to GCV-TP, the phosphorylated forms are effectively trapped within the cytoplasm due to their increased negative charge, preventing them from diffusing back out of the cell. This "trapping" mechanism leads to a progressive and high-level accumulation of the active drug metabolite. nih.govoup.com Research has shown that this compound uptake is more efficient in infected fibroblasts compared to uninfected ones. researchgate.net Furthermore, the intracellular concentration of GCV-TP has been observed to increase with a higher multiplicity of viral infection, indicating that the rate of accumulation is dependent on the extent of the viral presence. nih.gov
To improve the transport characteristics and bioavailability of this compound, various derivatives and prodrugs have been developed that leverage other carrier-mediated transport systems. A prominent example is Valthis compound (B601543), the L-valyl ester prodrug of this compound. nih.govresearchgate.net Unlike this compound, Valthis compound is recognized as a substrate by the high-affinity peptide transporters PEPT1, located in the intestine, and PEPT2, found in the kidneys. nih.govresearchgate.net This interaction allows for much more efficient absorption from the gastrointestinal tract. researchgate.net Once absorbed, Valthis compound is rapidly hydrolyzed by cellular esterases to release this compound. researchgate.net
Other research has explored dipeptide monoester prodrugs of this compound for targeted ocular delivery. nih.gov These derivatives, such as Valine-Valine-GCV and Glycine-Valine-GCV, were designed to target an oligopeptide transport (OPT) system in the retina. nih.gov Studies showed that these prodrugs had significantly higher permeability across retinal tissues compared to this compound, demonstrating the potential of using specific transporters to enhance drug delivery to target sites. nih.gov Similarly, a more lipophilic derivative of this compound showed concentration-dependent uptake into human breast cancer cells, implying the involvement of transporters in its cellular accumulation. mdpi.com
Table 3: Carrier-Mediated Transport of this compound Derivatives
| Compound | Transporter | Cell System | Finding (Ki or Permeability) | Reference |
|---|---|---|---|---|
| Valthis compound | PEPT1 | Caco-2 cells | Ki = 1.68 ± 0.30 mM | nih.gov |
| Valthis compound | PEPT2 | SKPT cells | Ki = 0.043 ± 0.005 mM | nih.gov |
| This compound | PEPT1 / PEPT2 | Caco-2 / SKPT cells | Did not interact with either transporter | nih.gov |
| Valine-GCV | Oligopeptide Transporter | Rabbit RCS Tissue | Permeability = 3.29 x 106 cm/s (2-fold > GCV) | nih.gov |
| Valine-Valine-GCV | Oligopeptide Transporter | Rabbit RCS Tissue | Permeability = 4.14 x 106 cm/s (2-fold > GCV) | nih.gov |
Antiviral Efficacy and Spectrum of Ganciclovir in Research Models
In Vitro Antiviral Activity against Herpesviruses
The in vitro antiviral profile of ganciclovir has been characterized through numerous studies, establishing its activity against a range of human herpesviruses. This activity is typically quantified by the 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50% in cell culture.
Table 1: In Vitro Susceptibility of HCMV Strains to this compound This table is interactive. Click on the headers to sort the data.
| HCMV Strain Type | Specific Strain | Assay Method | IC50 (µM) | Reference |
|---|---|---|---|---|
| Laboratory Strain | AD169 | Flow Cytometry | 1.7 | nih.gov |
| Laboratory Strain | AD169 | Plaque Reduction Assay | 3.50 | nih.gov |
| Laboratory Strain | AD169 | Immediate Early Antigen | 5.36 | nih.gov |
| This compound-Susceptible Clinical Isolates | Average (n=17) | Plaque Reduction Assay | 2.80 | nih.gov |
| This compound-Susceptible Clinical Isolates | Average (n=17) | Flow Cytometry | 3.79 | nih.gov |
This compound is active against both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). pharmgkb.orgnih.gov Research indicates that its efficacy against HSV-1 and HSV-2 is often comparable to that of acyclovir (B1169). nih.gov The IC50 of this compound for HSV-2 has been reported to be as low as 0.0064 µM in HEL cells and 1.2 nM in E6SM cell lines. selleckchem.com In comparative studies, the susceptibility of HSV strains to both this compound and acyclovir can be influenced by the cell line used for testing. nih.gov For instance, in Vero and MRC-5 cells, wild-type HSV strains were found to be more susceptible to acyclovir than to penciclovir, a related antiviral, while the opposite was true in other cell lines. nih.gov
Table 2: In Vitro Efficacy of this compound against HSV This table is interactive. Click on the headers to sort the data.
| Virus | Cell Line | Parameter | IC50 (µM) | Reference |
|---|---|---|---|---|
| HSV-2 (Strain G) | HEL cells | Cytopathogenicity Reduction | 0.0064 | selleckchem.com |
This compound exhibits inhibitory activity against other herpesviruses, including Epstein-Barr Virus (EBV) and Varicella-Zoster Virus (VZV). pharmgkb.orgnih.gov For EBV, the antiviral effect of this compound is dependent on the lytic phase of viral replication. In vitro studies have determined the IC50 of this compound against wild-type EBV to be approximately 1.5 µM. nih.govnih.gov This makes it more potent in vitro than acyclovir, which has a reported IC50 of 4.1 µM for wild-type EBV. nih.govnih.gov The phosphorylation of this compound in EBV-infected cells is mediated by the virally encoded protein kinase, EBV-PK (BGLF4), not the viral thymidine (B127349) kinase. nih.govnih.gov this compound is also active against VZV, contributing to its broad-spectrum anti-herpesvirus profile. sahpra.org.zapharmgkb.org
This compound demonstrates activity against Human Herpesvirus 6 (HHV-6). researchgate.netsahpra.org.za However, its in vitro efficacy is considered surprisingly poor by some researchers, with a low average selectivity index of 4.5 in a review of seven studies. hhv-6foundation.org This limited activity is thought to be due to a low level of phosphorylation by the HHV-6 U69 kinase and reduced susceptibility of the viral DNA polymerase. hhv-6foundation.org Despite this, this compound has been used in the treatment of HHV-6 infections, and it has been shown that its concentration in cerebrospinal fluid can reach the necessary IC50 to be effective in treating HHV-6 encephalitis. researchgate.netresearchgate.net
Preclinical Efficacy Studies in Relevant Animal Models
The in vivo efficacy of this compound has been validated in several preclinical animal models of herpesvirus infections. In a murine model of cytomegalovirus (MCMV)-infected mice, this compound treatment was found to significantly increase survival rates. pmda.go.jp Antiviral activity was also observed in immunosuppressed mice, though to a lesser extent than in immunocompetent animals. pmda.go.jp
Studies in other animal models include:
Canine Herpesvirus-1 (CHV-1): In dogs with experimentally induced ocular CHV-1 infection, topical administration of 0.15% this compound ophthalmic gel was effective in reducing clinical disease scores, ocular inflammation, and the duration of viral shedding compared to a control group. avma.orgresearchgate.net
Feline Herpesvirus-1 (FHV-1): In cats with experimental ocular FHV-1 infection, topical this compound gel showed similar efficacy to oral famciclovir (B1672041) in reducing clinical ocular disease scores and corneal inflammation. nih.gov Ocular viral loads were also significantly lower in the this compound group compared to a placebo group. nih.gov
Equid Herpesvirus-1 (EHV-1): In ponies experimentally infected with EHV-1, oral administration of valthis compound (B601543) (a prodrug of this compound) significantly reduced the severity of clinical scores, viral shedding, and cell-associated viremia compared to a placebo group. mdpi.com
Comparative Antiviral Efficacy of this compound with Other Antiviral Agents (e.g., Foscarnet (B613817), Cidofovir)
The antiviral efficacy of this compound has been compared with other agents like foscarnet and cidofovir (B1669016), which also target the viral DNA polymerase but through different mechanisms. nih.gov
Against CMV: For CMV, this compound is considered a first-line therapy. nih.gov In vitro, combining this compound with foscarnet has been shown to produce a slightly synergistic effect against CMV replication. nih.gov
Against HHV-6: Compared to this compound, foscarnet is reported to be the most selective in vitro inhibitor of HHV-6, with an average selectivity index of 52.4, followed by cidofovir at 18.1. hhv-6foundation.org
Against Feline Herpesvirus-1 (FHV-1): In an in vitro study against FHV-1, this compound (median IC50 of 5.2 µM) was found to be approximately twice as effective as cidofovir (11.0 µM) and significantly more effective than foscarnet (232.9 µM). avma.orgnih.gov
Table 3: Comparative In Vitro Efficacy of Antivirals against Feline Herpesvirus-1 (FHV-1) This table is interactive. Click on the headers to sort the data.
| Antiviral Agent | Median IC50 (µM) | Relative Efficacy Rank | Reference |
|---|---|---|---|
| This compound | 5.2 | 1 | avma.orgnih.gov |
| Cidofovir | 11.0 | 2 | avma.orgnih.gov |
| Penciclovir | 13.9 | 3 | avma.orgnih.gov |
| Acyclovir | 57.9 | 4 | avma.orgnih.gov |
Mechanisms and Molecular Basis of Ganciclovir Resistance
Molecular Epidemiology of Ganciclovir-Resistant Viral Strains in Research Cohorts
The prevalence of this compound-resistant CMV varies among different patient populations, with the highest rates observed in solid organ transplant (SOT) and hematopoietic stem cell transplant (HSCT) recipients. acm.or.krnih.gov In SOT recipients, the incidence of this compound resistance can range from 0% to 13%, with a particularly high occurrence in kidney, pancreas, and lung transplant recipients. oup.com
Studies have shown that this compound-resistant CMV is most frequently seen in CMV-seronegative recipients who receive an organ from a seropositive donor (D+/R-). oup.com A study of renal transplant recipients with high CMV loads found that the most frequent mutation was D605E in the UL97 gene, although this is often considered a polymorphism. nih.gov In a cohort of pediatric patients, all this compound-resistant isolates harbored a UL97 mutation at codon 460. nih.gov The emergence of UL54 mutations in the absence of UL97 mutations is considered a rare event. bohrium.com
Host and Viral Factors Influencing the Development of this compound Resistance
Several host and viral factors contribute to the emergence of this compound resistance. Prolonged exposure to this compound is a major risk factor. nih.gov Other significant factors include a high initial viral load, persistent viral replication, and the degree of immunosuppression. nih.govnih.gov The CMV serostatus of the donor and recipient also plays a crucial role, with D+/R- transplant recipients being at a higher risk. nih.govoup.com
In pediatric populations, younger age has been associated with a higher likelihood of this compound-resistant CMV infection, potentially due to less developed immunity. nih.gov Patients infected with this compound-resistant strains tend to have a higher maximum viral load compared to those with susceptible strains. nih.gov The development of resistance is thought to occur when low levels of viral replication persist in the presence of the drug. nih.gov
Laboratory Methodologies for this compound Resistance Detection
The detection of this compound resistance is critical for guiding appropriate antiviral therapy. Laboratory methods can be broadly categorized into phenotypic and genotypic assays.
Phenotypic assays , such as the plaque reduction assay or DNA hybridization assay, measure the ability of the virus to grow in the presence of the drug and determine the IC50. nih.govresearchgate.net However, these methods are often laborious and time-consuming, making them less practical for rapid clinical decision-making. nih.govcda-amc.ca
Genotypic assays are the preferred method for diagnosing resistance as they are more rapid. cda-amc.ca These techniques identify specific mutations in the UL97 and UL54 genes known to confer resistance. Common genotypic methods include:
Sanger Sequencing: This is considered the gold standard for identifying resistance mutations. researchgate.netcda-amc.ca It involves PCR amplification of the target gene regions followed by sequencing. nih.govcda-amc.ca
Polymerase Chain Reaction (PCR) based methods: Real-time PCR and restriction fragment length polymorphism (RFLP) analysis can also be used for rapid detection of known mutations. cda-amc.ca
Next-Generation Sequencing (NGS): Newer technologies like pyrosequencing and ultra-deep sequencing offer higher sensitivity and can detect resistant variants that exist as a minor sub-population within the total viral population. cda-amc.canih.gov Pyrosequencing has been shown to be sensitive enough for direct use on clinical samples, allowing for the quantification of resistant and wild-type virus quasispecies within hours. nih.gov
Table 3: Laboratory Methodologies for this compound Resistance Detection
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Phenotypic Assays | |||
| Plaque Reduction Assay | Measures reduction in viral plaque formation in the presence of the drug. | Directly measures viral susceptibility. | Time-consuming, requires viral culture. |
| DNA Hybridization Assay | Quantifies viral DNA replication in the presence of the drug. | Quantitative. | Requires viral culture, less common. |
| Genotypic Assays | |||
| Sanger Sequencing | Identifies specific nucleotide changes in the UL97 and UL54 genes. | Gold standard, provides detailed sequence information. | Can be slower than other genotypic methods, may miss minor variants. |
| Real-Time PCR | Uses specific probes to detect known mutations. | Rapid, sensitive. | Can only detect predefined mutations. |
| Pyrosequencing | A sequencing-by-synthesis method that allows for rapid detection and quantification of mutations. | Rapid, quantitative, sensitive for minor variants. | Requires specialized equipment. |
| Ultra-Deep Sequencing | High-throughput sequencing that provides comprehensive analysis of the viral population. | Extremely sensitive for detecting minor resistant populations. | Complex data analysis, higher cost. |
Genotypic Assays for Identification of Viral Mutations
Genotypic assays are the most common and rapid methods used to detect this compound resistance. researchgate.net These tests focus on identifying mutations in two key CMV genes: UL97, which encodes a viral phosphotransferase, and UL54, which encodes the viral DNA polymerase. eurofins-viracor.comnih.gov
The UL97 gene product is responsible for the initial monophosphorylation of this compound, a critical step for its activation. tandfonline.com The majority of this compound resistance cases are linked to mutations in the UL97 gene, with the most frequently observed mutations occurring at codons 460, 520, and between 590 and 607. oup.comtandfonline.com These mutations typically result in low- to moderate-level this compound resistance. nih.gov
Mutations in the UL54 DNA polymerase gene are less common but are associated with high-level this compound resistance. nih.govtandfonline.com They can also confer cross-resistance to other antiviral drugs like cidofovir (B1669016) and foscarnet (B613817). nih.govcda-amc.ca Often, high-level resistance is the result of mutations in both the UL97 and UL54 genes. nih.gov
The primary methods for identifying these viral mutations are DNA sequencing-based.
Sanger Sequencing: For a long time, Sanger sequencing of the relevant regions of the UL97 and UL54 genes has been the gold standard for genotypic resistance testing. nih.govasm.orgnih.gov This method involves amplifying the target gene segments via polymerase chain reaction (PCR) and then determining the nucleotide sequence. nih.gov A significant limitation of Sanger sequencing is its relatively low sensitivity; it can struggle to detect mutant viral subpopulations that constitute less than 10-20% of the total viral population in a sample. nih.govnih.gov It also may fail when the viral load in the patient's plasma is low (e.g., <1,000 copies/mL). cda-amc.canih.gov
Next-Generation Sequencing (NGS): More recently, NGS technologies have been introduced for CMV resistance testing, offering several advantages over traditional methods. asm.orgnih.gov NGS provides much higher sensitivity, allowing for the detection of low-abundance resistance mutations that may be present in as little as 1-5% of the viral population. nih.govaruplab.comasm.org This early detection of emerging resistance can be critical for patient management. aruplab.comoup.com Furthermore, NGS platforms have high multiplexing capacity, enabling the simultaneous analysis of multiple gene targets associated with resistance to various antiviral drugs in a single run. asm.orgasm.org
Table 1: Comparison of Genotypic Assays for this compound Resistance Detection
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) |
|---|---|---|
| Principle | Dideoxy chain-termination sequencing of PCR amplicons. cda-amc.ca | Massively parallel sequencing of multiple DNA fragments simultaneously. asm.org |
| Sensitivity | Lower; detects mutations present in >10-20% of the viral population. nih.govnih.gov | Higher; can detect minor variants present at 1-5% frequency. aruplab.comasm.org |
| Viral Load Requirement | Generally requires >1,000 copies/mL. nih.gov | Can be successful with lower viral loads (e.g., >394 copies/mL). asm.org |
| Throughput | Lower; typically sequences one or a few gene segments at a time. asm.org | Higher; allows for multiplexing and sequencing of multiple genes/samples. asm.orgasm.org |
| Turnaround Time | Relatively rapid (e.g., 48 hours). researchgate.net | Can be comparable to or slightly longer than Sanger, depending on the platform. asm.org |
| Application | Gold standard for routine diagnostics. nih.govasm.org | Increasingly used for detecting emerging resistance and mixed populations. nih.govaruplab.com |
Table 2: Common this compound Resistance Mutations in CMV
| Gene | Codon Mutation | Associated Resistance Level |
|---|---|---|
| UL97 | M460V/I | Low to Moderate oup.comnih.gov |
| A594V | Low to Moderate researchgate.netnih.gov | |
| L595S/F | Low to Moderate nih.govoup.com | |
| C603W | Low to Moderate nih.govtandfonline.com | |
| UL54 | P522S | High (often with UL97 mutation) nih.gov |
Phenotypic Assays for Drug Susceptibility Evaluation
Phenotypic assays directly measure the ability of a viral isolate to replicate in cell culture in the presence of varying concentrations of an antiviral drug. nih.gov While these methods are considered a reliable indicator of drug resistance, they are more time-consuming, labor-intensive, and technically demanding than genotypic assays. researchgate.netnih.gov The result is typically reported as the 50% inhibitory concentration (IC₅₀), which is the drug concentration required to reduce viral replication by 50%. nih.gov An isolate is considered resistant if its IC₅₀ is significantly higher than that of wild-type (sensitive) strains. nih.gov
Plaque Reduction Assay (PRA): The PRA is the traditional reference method for phenotypic susceptibility testing. nih.govnih.gov In this assay, cell monolayers are infected with the virus and overlaid with a semi-solid medium containing serial dilutions of this compound. nih.gov The overlay restricts virus spread, leading to the formation of localized zones of cell death called plaques. youtube.com After an incubation period of several days, the plaques are counted, and the IC₅₀ is calculated by comparing the number of plaques at different drug concentrations to a no-drug control. nih.govasm.org
Antigen-Based Assays: To reduce the long turnaround time of the PRA, other assays have been developed that measure the expression of viral antigens, such as the immediate-early antigen (IEA). nih.gov These methods, often utilizing techniques like flow cytometry, can provide results more rapidly than a PRA. nih.gov The assay determines the percentage of antigen-positive cells at various drug concentrations to calculate the IC₅₀. nih.gov
DNA Hybridization and PCR-Based Assays: These methods quantify the amount of viral DNA produced in cell culture in the presence of the antiviral drug. A reduction in viral DNA synthesis at specific drug concentrations is used to determine the level of susceptibility.
Table 3: Comparison of Phenotypic Assays for this compound Susceptibility
| Assay Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Plaque Reduction Assay (PRA) | Measures the inhibition of viral plaque formation in cell culture. nih.gov | Gold standard; directly measures infectious virus inhibition. nih.govyoutube.com | Time-consuming (7+ days), labor-intensive, subjective. nih.govnih.gov |
| Antigen Detection Assay | Measures the inhibition of viral antigen expression (e.g., via flow cytometry). nih.gov | Faster than PRA, automated, objective analysis. nih.gov | Requires specific antibodies; indirect measure of replication. |
| DNA-Based Assay | Measures the inhibition of viral DNA synthesis (e.g., via qPCR). medscape.com | Rapid, highly sensitive, and quantitative. eurofins-viracor.com | May not distinguish between infectious and non-infectious viral particles. |
Table 4: Interpretive Criteria for this compound Phenotypic Resistance
| Susceptibility Category | Typical IC₅₀ Range (µM) | Interpretation |
|---|---|---|
| Sensitive | < 6 - 7 µM nih.govnih.gov | The virus is susceptible to standard this compound therapy. |
| Partially/Intermediately Resistant | 7 - 12 µM nih.govnih.gov | Reduced susceptibility; may require dose adjustment or alternative therapy. |
| Resistant | > 12 µM nih.govnih.gov | Significant resistance; unlikely to respond to standard this compound therapy. |
Pharmacokinetic and Pharmacodynamic Research of Ganciclovir
Population Pharmacokinetic Modeling of Ganciclovir in Specialized Patient Populations
Population pharmacokinetic (PK) models are crucial for understanding and predicting drug behavior in diverse patient groups. For this compound, these models have been developed for several specialized populations, including critically ill children, lung transplant recipients, and allogeneic hematopoietic cell transplant (alloHCT) patients. nih.govnih.govasm.org
In critically ill children, a one-compartment model with first-order elimination has been found to adequately describe this compound's pharmacokinetics. nih.govresearchgate.net For lung transplant recipients and alloHCT patients, a two-compartment model often provides a better fit. nih.govasm.orgoup.com These models are instrumental in simulating different dosing regimens to determine optimal strategies for achieving therapeutic drug levels. nih.govasm.orgnih.gov
Inter- and Intra-Individual Variability in this compound Pharmacokinetic Profiles
A consistent finding across numerous studies is the high inter-individual variability in this compound's pharmacokinetic parameters. nih.govtandfonline.comnih.gov This variability is observed in both adult and pediatric transplant recipients and is a significant challenge in achieving consistent therapeutic exposures. nih.govtandfonline.com For instance, a study in transplant recipients noted that even with appropriate dosing, a significant portion of patients did not reach predefined target concentration ranges. nih.gov
In contrast to the high inter-individual variability, the intra-individual variability of this compound's pharmacokinetics has been reported to be negligible in some patient populations, such as lung transplant recipients. nih.govcuni.cz This suggests that once an individual's pharmacokinetic profile is established, it remains relatively stable over time, barring significant physiological changes.
This high variability underscores the potential benefit of therapeutic drug monitoring (TDM) to individualize therapy and improve the probability of achieving desired therapeutic outcomes. nih.govtandfonline.com
Covariate Analysis Influencing this compound Pharmacokinetics (e.g., Renal Function, Body Weight, Patient Subpopulation)
Several patient-specific factors, or covariates, have been identified that significantly influence the pharmacokinetics of this compound. Renal function is a primary determinant of this compound clearance, as the drug is predominantly eliminated by the kidneys. nih.govoup.comasm.org The estimated glomerular filtration rate (eGFR), often calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, is a significant covariate in population PK models for both critically ill adults and children. nih.govamsterdamumc.nlnih.gov The inclusion of eGFR as a covariate has been shown to reduce the residual variability in this compound clearance. amsterdamumc.nlnih.gov
Body weight and body surface area (BSA) are also important covariates, particularly in pediatric populations, where they are used to guide initial dosing. nih.govresearchgate.netasm.org In lung transplant recipients, height has been identified as a predictor for the volume of distribution of this compound. nih.govcuni.cz
Patient subpopulations can also exhibit different pharmacokinetic profiles. For example, lung transplant recipients with cystic fibrosis have been shown to have a significantly higher bodyweight-normalized clearance of this compound. nih.govcuni.cz
Below is an interactive table summarizing the key pharmacokinetic parameters of this compound in different patient populations.
Interactive Data Table: this compound Pharmacokinetic Parameters in Specialized Populations
| Population | PK Model | Key Covariates | Notable Findings |
|---|---|---|---|
| Critically Ill Children | 1-compartment | Body weight, eGFR | Underdosing is common with standard regimens. nih.govresearchgate.net |
| Lung Transplant Recipients | 2-compartment | Height, eGFR, Cystic Fibrosis status | Higher clearance in patients with cystic fibrosis. nih.govnih.govcuni.cz |
| Allogeneic HCT Patients | 2-compartment | Creatinine clearance (CKD-EPI), Continuous Renal Replacement Therapy | Loading doses may be required to reach target exposures. asm.orgnih.gov |
| Critically Ill Adults | 1-compartment | eGFR (CKD-EPI) | High inter-individual variability in clearance and volume of distribution. amsterdamumc.nlnih.gov |
| Pediatric Transplant Recipients | 2-compartment | Body surface area, eGFR | High variability and potential for underdosing. asm.org |
Pharmacodynamic Relationships Between this compound Exposure and Antiviral Response
The ultimate goal of this compound therapy is to control viral replication and achieve a favorable clinical outcome. Understanding the relationship between drug exposure and its antiviral effect is key to optimizing treatment.
Correlation of Intracellular this compound Triphosphate Concentrations with Clinical and Virological Outcomes
This compound is a prodrug that must be phosphorylated intracellularly to its active form, this compound triphosphate. oup.com This active metabolite then inhibits viral DNA synthesis. researchgate.net Research has focused on whether the concentration of intracellular this compound triphosphate correlates better with clinical outcomes than plasma this compound concentrations.
A study in adult renal transplant recipients found a significant association between intracellular this compound triphosphate concentrations and a decrease in neutrophil count, a marker of hematological toxicity. oup.comnih.gov This suggests that measuring the active metabolite could be a valuable tool for monitoring and potentially predicting adverse effects. However, the same study did not find a correlation between plasma this compound exposure and intracellular this compound triphosphate levels. oup.com
The potential for intracellular this compound triphosphate to serve as a biomarker for both efficacy and toxicity is an active area of research, with some experts suggesting it may be a more specific measure of antiviral activity. tandfonline.comtandfonline.com
Analysis of this compound Exposure and Viral Load Decline Kinetics
The rate at which CMV viral load decreases following the initiation of this compound therapy is a critical indicator of treatment response. Pharmacodynamic models have been developed to link this compound exposure to the kinetics of viral load decline. nih.govnih.gov
One study involving transplant recipients found that standard this compound dosing resulted in a relatively slow decline in CMV viral load, with a simulation showing an approximate 1 log10 reduction after 12.5 days of therapy. oup.comnih.govnih.gov This suggests that current dosing recommendations may be inadequate for achieving a rapid antiviral response in some patients. nih.govnih.gov
The kinetics of viral decay can also follow different patterns, which may be influenced by factors such as the initial viral load and the patient's immune status. researchgate.net Further research is needed to better define the exposure-response relationship and identify optimal this compound exposures for achieving a rapid and sustained viral load reduction. nih.govnih.gov
This compound Pharmacokinetics in Specific Anatomical Compartments
Understanding the distribution and concentration of this compound in specific anatomical sites, such as the central nervous system and ocular tissues, is critical for treating localized infections.
Central Nervous System (CNS): this compound demonstrates the ability to penetrate the blood-brain barrier and enter the CNS. nih.govkarger.com Studies in nonhuman primates showed that following intravenous administration, this compound could be measured in the cerebrospinal fluid (CSF), with the ratio of the area under the curve (AUC) in CSF to that in plasma being approximately 15.5%. nih.gov
A case study using intracerebral microdialysis in a patient with glioblastoma treated with valthis compound (B601543) (a prodrug of this compound) provided detailed pharmacokinetic data in both serum and brain extracellular fluid (BECF). nih.gov This study demonstrated that the drug was rapidly absorbed and resulted in significant intracerebral levels. nih.gov A separate study in a porcine model also confirmed this compound's penetration into multiple CNS compartments. asm.org
| Study Population | Compartment | Parameter | Value | Source |
|---|---|---|---|---|
| Nonhuman Primates | Plasma | Peak Concentration (Cmax) | 18.3 - 20.0 µg/mL | nih.gov |
| AUC | 1075 ± 202 µg/mL x min | |||
| Cerebrospinal Fluid (CSF) | Peak Concentration (Cmax) | 0.7 ± 0.3 µg/mL | ||
| AUC | 168 ± 83 µg/mL x min | |||
| Human (Case Study) | Serum | Peak Concentration (Cmax) | 19.6 µmol/L | nih.gov |
| AUC (0-inf) | 90.7 µmol·h/L | |||
| Brain Extracellular Fluid (BECF) | Peak Concentration (Cmax) | 10.2 µmol/L | ||
| AUC (0-inf) | 75.9 µmol·h/L |
Ocular Tissues: The eye is another important compartment where this compound is used, particularly for the treatment of CMV retinitis. The pharmacokinetics within ocular tissues vary depending on the formulation and route of administration.
Topical application of 2.0% this compound eye drops has been shown to result in effective intra-cameral penetration, with mean concentrations in the aqueous humor exceeding the 50% inhibitory dose for CMV replication. nih.gov A pilot study using a 0.15% this compound gel, however, found that the resulting levels in the aqueous humor were below the 50% inhibitory dose for CMV. nih.gov
Formulations designed for sustained release, such as in situ hydrogels and liposomes, have been developed to improve ocular bioavailability. A study on a thermosensitive in situ hydrogel for intravitreal injection showed a significantly higher AUC and half-life in both the aqueous and vitreous humor compared to a standard this compound injection. tandfonline.com Similarly, this compound liposomes demonstrated a 1.7-fold higher AUC in the aqueous humor and 2 to 10 times higher tissue distribution in various ocular structures compared to a solution. nih.gov
| Formulation | Compartment | Parameter | Value | Source |
|---|---|---|---|---|
| 2.0% this compound Eye Drop | Aqueous Humor | Mean Concentration | 1252.88 ± 2408.82 ng/mL | nih.gov |
| 0.15% this compound Gel | Aqueous Humor | Mean Concentration | 17.4 ± 30.6 ng/mL | nih.gov |
| Thermosensitive in situ Hydrogel (Intravitreal) | Aqueous Humor | AUC | 61.80 µg·mL⁻¹·h | tandfonline.com |
| Half-life (t1/2) | 10.29 h | |||
| Vitreous Humor | AUC | 1008.66 µg·mL⁻¹·h | ||
| Half-life (t1/2) | 13.26 h | |||
| This compound Liposomes | Aqueous Humor | AUC Ratio (Liposome vs. Solution) | 1.7-fold higher | nih.gov |
Advanced Ganciclovir Formulations and Prodrug Development Research
Design and Synthesis of Novel Ganciclovir Prodrugs
The prodrug strategy involves chemically modifying this compound into an inactive derivative that, after administration, converts back to the active parent drug through enzymatic or chemical processes. nih.govnih.gov This approach is designed to improve the drug's absorption, distribution, and site-specific activation.
A primary challenge with this compound is its hydrophilic nature, which limits its ability to cross cell membranes. nih.govnih.gov To address this, researchers have synthesized lipophilic prodrugs by conjugating long-chain fatty acids to this compound's hydroxyl groups.
Design and Synthesis: The synthesis involves a one-step conventional esterification reaction to create mono- and di-acyl ester derivatives of this compound. nih.gov In one study, ester conjugates with varying carbon chain lengths (C5, C10, and C13) were successfully synthesized. nih.gov Another example is the creation of a highly lipophilic pre-prodrug, this compound elaidic acid ester (E-GCV). nih.gov
Research Findings: The conjugation of lipid chains significantly increases the lipophilicity of this compound. nih.gov This was demonstrated by a substantial increase in the calculated octanol/water partition coefficient (logP) for the prodrugs. For instance, conjugating tridecanoic acid to both hydroxyl groups of this compound resulted in a large increase in its logP value. nih.gov This enhanced lipophilicity is intended to improve permeation across cell membrane barriers and potentially increase bioavailability. nih.gov Furthermore, these lipid prodrugs were found to undergo slow hydrolysis of the ester bond, suggesting a potential for sustained release of the active this compound. nih.gov In cell culture studies, the lipophilic E-GCV was found to be more potent than this compound itself, with longer half-lives for both GCV and its phosphate (B84403) metabolites within the cells. nih.gov
| Prodrug Example | Lipid Conjugate | Key Finding |
| Di-(O-acyl) GCV | Tridecanoic acid | Significantly enhanced lipophilicity (logP) to aid in bioavailability. nih.gov |
| E-GCV | Elaidic acid | More potent than GCV in cell cultures with a longer intracellular half-life. nih.gov |
Another successful strategy to improve this compound's absorption is to create amino acid or dipeptide ester prodrugs. nih.gov This approach leverages the body's own nutrient transport systems, particularly the human peptide transporter 1 (hPEPT1), which is highly expressed in the intestine. nih.gov
Design and Synthesis: This strategy involves conjugating an amino acid promoiety to the this compound molecule. nih.gov The most well-known example is the L-valine ester of this compound, known as valthis compound (B601543). nih.gov Other research has focused on synthesizing monoester prodrugs using different amino acids and dipeptides, such as N-acetylated dipeptide prodrugs. nih.govacs.org
Research Findings: By mimicking the structure of small peptides, these prodrugs can be recognized and actively transported by the hPEPT1 transporter. nih.gov This carrier-mediated transport significantly increases intestinal permeability and leads to substantially higher oral bioavailability compared to the parent drug. nih.gov For example, valthis compound achieves an oral bioavailability of over 50%. nih.gov Studies on N-acetylated dipeptide prodrugs of this compound found them to be generally more stable than certain Cbz-amino acid prodrugs in various tissue matrices. acs.org Specifically, the prodrug AcPheAbuGCV demonstrated high stability in human cell homogenates and plasma, along with a superior cellular uptake profile and permeability across epithelial cell monolayers. nih.govacs.org
| Prodrug Example | Conjugate | Target Transporter | Key Finding |
| Valthis compound | L-valine | hPEPT1 | Achieved >50% oral bioavailability through transporter-mediated uptake. nih.gov |
| AcPheAbuGCV | N-acetyl-(l)-phenylalanine-(α,l)-aminobutyric acid | Not specified | Showed superior stability, cellular uptake, and epithelial permeability. nih.govacs.org |
A more targeted approach involves designing prodrugs that are selectively activated by an enzyme present only at the site of infection. acs.org For cytomegalovirus (CMV) infections, the human cytomegalovirus (hCMV) protease is an ideal target because it is unique to the virus and possesses esterase activity. acs.orgresearchgate.net
Design and Synthesis: Researchers have synthesized monoester prodrugs of this compound with specific amino acid and dipeptide linkers designed to be recognized and cleaved by the hCMV protease. acs.org Examples include N-benzyloxycarbonyl-(L)-alanine-ganciclovir (CbzAlaGCV) and N-acetyl-(l)-phenylalanine-(l)-alanine-ganciclovir (AcPheAlaGCV). acs.org The design principle is that these prodrugs remain stable and inactive in the systemic circulation but are hydrolytically activated to release this compound upon encountering the hCMV protease at the infection site. acs.org
Advanced Drug Delivery Systems for this compound
Beyond prodrugs, advanced drug delivery systems are being developed to control the release and targeting of this compound, addressing issues like short half-life in the vitreous humor of the eye. nih.gov
Encapsulating this compound within nanoparticles offers a method to enhance its delivery, protect it from degradation, and provide sustained release. scispace.comtandfonline.com
Design and Synthesis: Various nanoparticle types have been investigated for this compound delivery.
Albumin Nanoparticles: These are prepared by a coacervation method followed by chemical cross-linking with glutaraldehyde. nih.gov this compound can be incorporated at different stages of the process, which affects drug loading and release. nih.gov
Chitosan (B1678972) Nanoparticles: These are typically formed using an ionic gelation method, where the positively charged chitosan interacts with a negatively charged polyanion like sodium tripolyphosphate (TPP) to form nanoparticles that encapsulate the drug. scispace.com
Solid Dispersion Nanoparticles: A solvent evaporation technique has been used to incorporate this compound within nanoparticles made from cyclodextrin (B1172386) and shellac polymers. tandfonline.com
Polymeric Micelles: Amphiphilic polymers, such as GCV–PCL–chitosan, can self-assemble into micellar nanoparticles, with the drug incorporated into the polymer structure itself. nih.gov
Research Findings: Nanoparticle formulations have shown significant promise in improving this compound's properties.
Albumin nanoparticles with sizes between 200-400 nm have been developed, with drug loading capacities reaching around 30 µg of this compound per mg of nanoparticle. nih.gov These formulations exhibited a biphasic release pattern, with an initial burst followed by a slower, sustained release for up to five days. nih.gov
Chitosan nanoparticles have been optimized to achieve particle sizes as small as 43.85 nm with a high entrapment efficiency of 91.56%. researchgate.net In-vitro studies showed a sustained drug release of up to 92.21% over 12 hours. researchgate.net
Solid dispersion nanoparticles of this compound demonstrated a 2.2-fold increase in oral bioavailability in rabbits compared to conventional tablets. tandfonline.com The optimized formula had a particle size of 288.5 nm and also showed an initial burst release followed by sustained release over 12 hours. tandfonline.com
Polymeric micelles were successfully used to incorporate both the this compound prodrug and the HSV-tk gene for a one-step approach to gene-directed enzyme prodrug therapy. nih.gov
| Delivery System | Key Components | Research Finding |
| Albumin Nanoparticles | Albumin, glutaraldehyde | Provided sustained release for up to 5 days in vitro. nih.gov |
| Chitosan Nanoparticles | Chitosan, Sodium TPP | Achieved high entrapment efficiency (91.56%) and sustained release over 12 hours. researchgate.net |
| Solid Dispersion Nanoparticles | Cyclodextrin, shellac | Increased oral bioavailability by 2.2-fold in an animal model. tandfonline.com |
| Polymeric Micelles | GCV–PCL–chitosan | Enabled co-delivery of this compound and a therapeutic gene in a single nanocarrier. nih.gov |
For treating localized conditions like CMV retinitis or herpes simplex keratitis, in-situ gelling systems offer a significant advantage over conventional eye drops. nih.govscienceopen.com These systems are administered as a liquid but transform into a gel upon contact with the eye's physiological environment. nih.govgoogle.com
Design and Synthesis: These formulations are typically aqueous solutions containing this compound and environment-sensitive polymers. google.com The phase transition from a low-viscosity liquid (sol) to a high-viscosity semi-solid (gel) can be triggered by changes in temperature, pH, or the presence of ions in the tear fluid. nih.govgoogle.com Common polymers used include thermosensitive ones like Poloxamer 407 and pH-sensitive polymers, often in combination with viscosity-enhancing agents like Hydroxypropyl Methylcellulose (HPMC). nih.govnih.gov
Research Findings: In-situ gelling systems improve the ocular bioavailability of this compound by prolonging its residence time on the eye's surface. nih.govscienceopen.com This extended contact time facilitates sustained drug release and reduces the need for frequent administration compared to standard eye drops. nih.gov An optimized formulation containing 15% w/v Poloxamer 407 and 1% w/v HPMC E-50 LV demonstrated sustained this compound release over 12 hours and showed better permeability than a commercial formulation. nih.govnih.govresearchgate.net The gelation occurred at 39.0 °C, close to the eye's surface temperature. nih.govresearchgate.net This technology enhances therapeutic efficacy and can improve patient comfort and compliance by combining the advantages of a liquid drop with the prolonged action of a gel. scienceopen.comgoogle.com
Solid Dispersions for Enhanced Solubility and Dissolution
This compound is characterized as a Biopharmaceutics Classification System (BCS) Class III drug, indicating high solubility but low permeability. biointerfaceresearch.comnih.gov However, its aqueous solubility is still described as slight (2.6 mg/mL at 25°C), which can limit its oral bioavailability to approximately 5% to 9%. To address these limitations, solid dispersion (SD) technology has been investigated as a method to improve the solubility and dissolution rate of this compound. nih.gov This technique involves dispersing the drug in a carrier matrix at a molecular level, which can reduce particle size, enhance wettability, and convert the drug from a crystalline to a more soluble amorphous state. nih.gov
Research has explored various polymers and manufacturing techniques to create this compound solid dispersions. One study utilized a solvent evaporation technique to create nanosized solid dispersion particles using cyclodextrin and shellac as polymers. researchgate.netnih.gov This method involves dissolving this compound and the carriers in a solvent, which is then evaporated, leaving behind the solid dispersion. nih.gov Another approach employed a microwave-induced fusion technique with carriers such as Polyethylene Glycols (PEGs), Polyvinyl Pyrrolidone (PVP), Poloxamers, and Urea. annalsofrscb.ro
The resulting solid dispersions have demonstrated significant improvements in physicochemical properties. For instance, an optimized formulation using cyclodextrin and shellac produced nanoparticles with a mean particle size of 288.5 ± 20.7 nm and a drug content of 95.77 ± 2.1%. nih.govtandfonline.com The in vitro release profile of this formulation showed an initial burst release followed by sustained release over 12 hours. nih.gov Crucially, in vivo pharmacokinetic studies in rabbits revealed a 2.2-fold increase in the bioavailability of this compound from the solid dispersion compared to conventional tablets. researchgate.netnih.gov Micronized this compound produced via reactive precipitation also showed a much faster dissolution rate than the raw drug powder.
Table 1: Properties of an Optimized this compound Nano Solid Dispersion Formulation (NGCSD-F6)
| Parameter | Value | Reference |
| Mean Particle Size | 288.5 ± 20.7 nm | nih.gov, tandfonline.com |
| Zeta Potential | 23.87 ± 2.27 mV | nih.gov |
| Drug Content | 95.77 ± 2.1% | nih.gov, tandfonline.com |
| Carr's Index | 18.28 ± 0.44 | nih.gov |
| Bioavailability Increase | 2.2-fold (in rabbits) | researchgate.net, nih.gov |
Mucoadhesive Systems (e.g., Buccoadhesive Tablets) for Systemic and Local Delivery
Mucoadhesive drug delivery systems are designed to remain in contact with a mucosal surface for an extended period, which can increase drug residence time and, consequently, bioavailability. irjpms.com The buccal mucosa is a particularly attractive site for both local and systemic drug delivery due to its rich blood supply, which allows drugs to be absorbed directly into the systemic circulation, bypassing first-pass metabolism. rjpdft.com
Research into this compound has focused on formulating buccoadhesive tablets to leverage these advantages. irjpms.com In one study, bilayer buccoadhesive tablets were developed using various mucoadhesive polymers, including Hydroxypropyl Methylcellulose (HPMC K15M), with Ethylcellulose as a backing layer to ensure unidirectional drug release. irjpms.com The objective was to increase the intimacy and duration of contact between the this compound-containing polymer and the buccal mucosa. irjpms.com These formulations are designed to offer sustained release and increased permanence time in the buccal cavity. irjpms.com
Another advanced approach involves the use of mucoadhesive microspheres. This compound-loaded chitosan microspheres (GCM) have been prepared using a modified water-in-oil emulsification method. nih.govresearchgate.net Chitosan is a widely used biocompatible and mucoadhesive polymer. biointerfaceresearch.com The in vitro release from these microspheres was characterized by an initial burst of nearly 50%, followed by a sustained release. nih.govresearchgate.net This system significantly improved the intraocular bioavailability of this compound in Wistar rats, demonstrating the potential of mucoadhesive systems for localized delivery to challenging sites like the eye. nih.gov
Table 2: Composition of a this compound Mucoadhesive Bilayer Tablet Formulation
| Component | Function | Reference |
| This compound | Active Pharmaceutical Ingredient | irjpms.com |
| HPMC K15M | Mucoadhesive Polymer | irjpms.com |
| Ethylcellulose | Impermeable Backing Layer | irjpms.com |
| - | Other Excipients (e.g., binders, lubricants) | irjpms.com |
Bioconversion Studies of this compound Prodrugs in Biological Matrices
The prodrug approach involves modifying a drug molecule to improve its biopharmaceutical properties, with the expectation that the prodrug will convert back to the active parent drug in the body. For this compound, this strategy is used to enhance properties like lipophilicity and permeability. acs.org The conversion of the prodrug to this compound, a process known as bioconversion, is a critical step and is typically mediated by enzymes present in biological tissues. nih.govnih.gov
Studies have investigated the chemical and enzymatic hydrolysis of various this compound prodrugs. In one study, two hydrophobic diester prodrugs, dipropionate and diadamantoate, were evaluated. nih.gov Both prodrugs underwent hydrolysis in tissue homogenates, with the rate of conversion being highest in the liver, followed by the intestine, and much lower in the skin. nih.gov This suggests that esterase activity, which varies between tissues, is responsible for the bioconversion. nih.gov
A more extensive study synthesized and screened 18 novel this compound ester, carbonate, and carbamate (B1207046) prodrugs to correlate their chemical structure with their hydrolytic behavior in ocular tissues. acs.orgnih.gov The hydrolysis of these prodrugs was evaluated in vitro using porcine vitreous and retinal pigment epithelium (RPE) homogenates. nih.gov The results showed a wide spectrum of hydrolysis rates, with conversion generally being faster in RPE than in the vitreous. nih.gov It was found that prodrugs with long carbon chains and two ester groups (disubstitution) were more labile (i.e., converted more quickly), while those with branched carbon chains or aromatic groups were more stable. nih.gov All five prodrugs selected for a specific bioconversion study in RPE were successfully hydrolyzed back to this compound. nih.gov
Table 3: Summary of Hydrolytic Behavior of Novel this compound Prodrugs in Ocular Tissues
| Prodrug Structural Feature | Hydrolytic Behavior in Vitreous & RPE | Reference |
| Long Carbon Chains | Showed lability (faster hydrolysis) | nih.gov |
| Disubstitution (two ester groups) | Showed lability (faster hydrolysis) | nih.gov |
| Branched Carbon Chains | Stable (slower hydrolysis) | nih.gov |
| Aromatic Groups | Stable (slower hydrolysis) | nih.gov |
Ocular Disposition Research of Novel this compound Formulations and Prodrugs
Delivering this compound to the eye is challenging due to its low corneal penetration and poor permeability. biointerfaceresearch.com Conventional eye drops suffer from rapid clearance and poor bioavailability. nih.gov Research has therefore focused on novel formulations and prodrugs to improve ocular drug disposition, prolong residence time, and achieve sustained therapeutic concentrations. nih.govarvojournals.org
Several advanced formulations have shown promise. Ophthalmic liposomes of this compound, prepared by the reverse phase evaporation method, demonstrated a 3.9-fold higher in vitro transcorneal permeability and a 1.7-fold higher area under the curve (AUC) in the aqueous humor of rabbits compared to a this compound solution. nih.gov Similarly, mucoadhesive chitosan microspheres led to a ~4.99-fold increase in this compound AUC in the aqueous humor of Wistar rats. nih.gov In-situ gelling systems, which are liquid formulations that transform into a gel upon contact with the eye, have also been developed. nih.govnih.gov An optimized in-situ gel containing Poloxamer 407 and HPMC E-50 LV demonstrated sustained this compound release over 12 hours and improved eye permeation. nih.govnih.gov
Prodrug strategies have also been effective. Acyl monoester prodrugs of this compound (acetate, propionate, butyrate, and valerate) were studied following intravitreal administration. arvojournals.orgnih.gov These prodrugs were successfully converted to this compound in vivo and increased the mean residence time (MRT) of the regenerated this compound by 3 to 4 times compared to an injection of this compound itself. arvojournals.orgnih.gov Another novel approach uses crystalline lipid prodrugs, such as hexadecyloxypropyl-phospho-ganciclovir (HDP-P-GCV), which can be injected directly into the vitreous to act as a long-lasting, slow-release formulation. arvojournals.org Microfluidized small particles of HDP-P-GCV showed a more rapid dissolution and higher vitreous drug levels compared to larger, unmodified particles. arvojournals.org
Table 4: Comparative Ocular Pharmacokinetic Parameters of this compound Formulations
| Formulation | Animal Model | Key Finding | Reference |
| This compound Liposomes | Albino Rabbits | 1.7-fold higher AUC in aqueous humor vs. solution. | nih.gov |
| This compound Chitosan Microspheres | Wistar Rats | ~4.99-fold higher AUC in aqueous humor vs. solution. | nih.gov |
| This compound Acyl Monoester Prodrugs | Albino Rabbits | 3 to 4-fold increase in Mean Residence Time (MRT) vs. This compound. | arvojournals.org, nih.gov |
| Optimized In-situ Gel | - | Sustained drug release over 12 hours. | nih.gov, nih.gov |
Ganciclovir in Gene Therapy Research Applications
Combination Gene Therapy Approaches Utilizing Ganciclovir
Combination with Radiation Therapy: Ionizing radiation can be used to enhance the efficacy of HSV-TK/GCV therapy. Radiation can augment the antitumor activity by increasing the expression of the transgene and enhancing the bystander effect, possibly through damage to cell membranes that facilitates the transfer of toxic metabolites. nih.govnih.gov In a study on human head and neck cancer xenografts, gamma-ray irradiation augmented the tumor-suppressing activity of the AAV-tk/GCV system by five-fold. nih.gov
Combination with Other Suicide Gene Systems: Another strategy involves using two different suicide gene systems simultaneously. Co-expression of HSV-TK with another enzyme, such as bacterial cytosine deaminase (CD), which converts the prodrug 5-fluorocytosine (B48100) (5-FC) into the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), can result in a synergistic cytotoxic effect. aacrjournals.orgnih.gov Research has shown that sequential treatment, where cells are first treated with 5-FC and then with GCV, can enhance cytotoxicity by more than 30-fold. aacrjournals.org This synergy is partly due to the depletion of dGTP pools by the first treatment, which increases the GCV-TP/dGTP ratio and leads to greater incorporation of GCV into the DNA. aacrjournals.org
| Combination Strategy | Mechanism of Enhancement | Research Model | Citations |
| HSV-TK/GCV + Radiation | Radiation augments transgene expression and enhances the bystander effect, leading to increased tumor cell killing. | Head and Neck Cancer Xenografts | nih.govnih.gov |
| HSV-TK/GCV + CD/5-FC | Sequential treatment leads to synergistic cytotoxicity by altering nucleotide pools and increasing GCV incorporation into DNA. | Prostate Cancer Cells | aacrjournals.org |
Research on this compound in Anti-KSHV Therapy and Nanocarrier-Mediated Delivery
This compound's utility extends to targeting viral-associated malignancies, such as those caused by Kaposi's sarcoma-associated herpesvirus (KSHV).
KSHV, a gamma-herpesvirus, can cause Kaposi's sarcoma, particularly in immunocompromised individuals. mdpi.com this compound is an inhibitor of the KSHV DNA polymerase and is considered one of the more efficient drugs against the virus. mdpi.comnih.gov this compound is phosphorylated in the presence of KSHV-encoded enzymes, which is a basis for its antiviral activity. oup.com Clinical investigations have explored using valthis compound (B601543), an oral prodrug of this compound, to reduce KSHV replication. oup.comoup.com One study investigated a combination of high-dose zidovudine (B1683550) and valthis compound for KSHV-associated multicentric Castleman disease, targeting lytic KSHV replication with promising response rates. nih.gov However, the efficacy of GCV against established KS lesions can be limited, and its non-specific action can cause side effects. mdpi.comnih.gov
To overcome these limitations, research has focused on nanocarrier-mediated delivery . These advanced delivery systems aim to improve drug targeting, enhance efficacy, and reduce systemic toxicity.
ZIF-8 Nanoparticles: Zeolitic imidazolate framework-8 (ZIF-8) is a metal-organic framework that can be used to encapsulate GCV. These nanoparticles are designed to be pH-responsive, meaning they remain stable at physiological pH but decompose and release their drug payload in the slightly acidic environment of a tumor. mdpi.comnih.gov
Targeted Delivery: To increase specificity, these nanocarriers can be coated with targeting ligands. For instance, modifying ZIF-8 nanoparticles with hyaluronic acid (HA) allows them to target CD44 receptors, which are often overexpressed on tumor cells. uq.edu.au Similarly, folate-targeted nanocomplexes have been developed to co-deliver this compound and therapeutic nucleic acids like miR-34a-5p, showing a superior anti-KSHV effect compared to either agent alone. mdpi.comnih.gov
This research into nanocarrier systems provides a promising strategy for more effective and targeted anti-KSHV therapy. mdpi.comuq.edu.au
| Research Area | Key Findings | Citations |
| Anti-KSHV Therapy | This compound and its prodrug valthis compound can inhibit KSHV replication. Combination therapy with zidovudine has shown activity in KSHV-associated multicentric Castleman disease. | nih.govoup.comnih.gov |
| Nanocarrier Delivery | pH-responsive ZIF-8 nanoparticles, often coated with targeting molecules like hyaluronic acid or folate, are being developed to improve the targeted delivery of GCV to KSHV-infected cells, inhibit tumor growth, and reduce side effects. | mdpi.comnih.govuq.edu.aunih.gov |
Clinical Research Paradigms and Outcomes with Ganciclovir
Ganciclovir Efficacy Research in Solid Organ Transplant Recipients
The prevention and treatment of CMV infection are critical to improving outcomes in solid organ transplant (SOT) recipients. This compound and its prodrug, valthis compound (B601543), have been central to management strategies. nih.gov Research in this area has largely focused on comparing the efficacy of two main approaches: universal prophylaxis and preemptive therapy.
Prevention and Treatment Outcomes of Cytomegalovirus Disease
Universal prophylaxis involves administering this compound to all at-risk transplant recipients for a defined period post-transplantation to prevent the initial onset of CMV disease. medscape.com In contrast, preemptive therapy involves regular monitoring for CMV viremia and initiating this compound treatment only when the viral load reaches a specific threshold, with the goal of preventing asymptomatic infection from progressing to clinical disease. medscape.com
A meta-analysis comparing these two strategies found that both universal prophylaxis and preemptive therapy with this compound are equally effective in reducing the incidence of CMV disease. arvojournals.org The relative risk of CMV disease in prophylaxis trials was found to be 0.34, while in preemption trials, it was 0.30, with no statistically significant difference between the two approaches. arvojournals.org
Studies have demonstrated that oral this compound, and more so its prodrug valthis compound, which has significantly higher bioavailability, can be as effective as intravenous this compound for both prevention and treatment. umn.edubmj.comnih.gov In a randomized trial, oral valthis compound was shown to be non-inferior to intravenous this compound for the treatment of CMV disease in SOT recipients. nih.govwikipedia.org Long-term follow-up of patients treated with either valthis compound or intravenous this compound for CMV disease showed no significant differences in clinical and virological recurrence rates or mortality between the two treatment arms. wikipedia.org
While prophylaxis can be very effective in preventing early-onset CMV disease, it is associated with a higher incidence of late-onset disease after the cessation of treatment. nih.gov Preemptive therapy, on the other hand, is associated with lower rates of late-onset disease. nih.gov
Table 1: Comparative Efficacy of this compound Prophylaxis vs. Preemptive Therapy in SOT
| Outcome Metric | Universal Prophylaxis | Preemptive Therapy | Key Findings |
|---|---|---|---|
| CMV Disease Incidence | Significant reduction in early-onset CMV disease. nih.gov | Comparable overall reduction in CMV disease to prophylaxis. medscape.comarvojournals.org | Both strategies are effective in preventing CMV disease. arvojournals.org |
| Late-Onset CMV Disease | Higher incidence after stopping prophylaxis. nih.gov | Lower incidence compared to prophylaxis. nih.gov | A key differentiator in long-term outcomes. |
| Drug Exposure | All patients in the high-risk group are exposed to the drug. medscape.com | Only patients with significant viremia are treated. medscape.com | Preemptive therapy minimizes drug exposure and potential toxicity. |
Risk Factors for Cytomegalovirus Infection and Disease in Transplant Cohorts
Several factors increase the risk of CMV infection and subsequent disease in SOT recipients. The most significant risk factor is the CMV serostatus of the donor and recipient. aao.orgyoutube.com A CMV-seropositive donor (D+) and a CMV-seronegative recipient (R-) pairing carries the highest risk, with a greater than 50% chance of developing CMV disease without prophylaxis. aao.org
Other critical risk factors include:
Type of Organ Transplanted: Lung, small bowel, pancreas, and combined kidney-pancreas transplant recipients are at the highest risk. youtube.comnih.gov Liver and heart transplant recipients have an intermediate risk, while kidney transplant recipients have the lowest risk. youtube.com
Immunosuppression Intensity: The use of potent immunosuppressive agents, particularly lymphocyte-depleting antibodies like antithymocyte globulin, significantly increases the risk of CMV infection. ashpublications.org
Acute Graft Rejection: Episodes of acute rejection, which often necessitate increased immunosuppression, are a major risk factor. aao.orgyoutube.com
Coinfections: Concurrent infections with other viruses, such as herpesvirus 6 and 7, can also increase the risk of CMV disease. ashpublications.org
Genetic Factors: Variations in the CMV genotype between the donor and recipient, as well as genetic alterations in the recipient's innate immunity, have been identified as emerging risk factors. aao.org
Late-onset CMV disease, which occurs after the completion of prophylactic therapy, shares many of the same risk factors, with the duration of prophylaxis being an additional consideration. youtube.com
Strategies for Management of this compound-Resistant Cytomegalovirus in Transplantation
The emergence of this compound-resistant CMV (GR-CMV) presents a significant therapeutic challenge and is associated with increased morbidity and mortality. youtube.comclinicaltrials.govbmj.com Resistance should be suspected when CMV viremia persists or increases despite adequate this compound therapy for at least two weeks. nih.gov Genotypic testing to identify mutations in the UL97 and UL54 genes of CMV is the standard for confirming resistance.
Management strategies for GR-CMV often involve a multi-faceted approach:
Alternative Antiviral Agents: Foscarnet (B613817) and Cidofovir (B1669016) are second-line agents used to treat GR-CMV, although their use can be limited by significant toxicities, particularly nephrotoxicity. youtube.comnih.gov
Combination Therapy: In some cases, a combination of this compound and Foscarnet has been used, which has shown synergistic effects against CMV in vitro. nih.gov
Adjuvant Therapies: CMV hyperimmune globulin (CMVIG) and leflunomide (B1674699) have been used as adjunctive treatments in challenging cases of GR-CMV. youtube.com
Novel Therapies: Maribavir (B1676074) has shown efficacy in treating refractory and resistant CMV with less toxicity compared to standard therapies. nih.gov Letermovir (B608528) is another newer agent, though it is generally recommended for prophylaxis rather than treatment of resistant infections due to a lower barrier to resistance. nih.gov
Table 2: Management Approaches for this compound-Resistant CMV
| Strategy | Description | Considerations |
|---|---|---|
| Switch to Alternative Agent | Discontinue this compound and initiate treatment with Foscarnet or Cidofovir. | High rates of nephrotoxicity and other side effects. youtube.comnih.gov |
| Combination Antiviral Therapy | Using a combination of this compound and Foscarnet. | May offer synergistic effects but requires careful monitoring for toxicities. nih.gov |
| Immunomodulation | Reduction in the dose of immunosuppressive drugs. | Must be balanced against the risk of allograft rejection. |
| Adjuvant and Novel Therapies | Use of CMVIG, leflunomide, maribavir, or letermovir. | These agents offer alternative mechanisms of action and may have better toxicity profiles. nih.govyoutube.com |
This compound Research in Hematopoietic Cell Transplant Recipients
In hematopoietic cell transplant (HCT) recipients, CMV infection is a major cause of morbidity and mortality. nih.gov Similar to SOT, both prophylactic and preemptive strategies with this compound are employed. However, the preemptive approach is often preferred in HCT to minimize the risk of this compound-related myelosuppression, which can lead to an increased risk of bacterial and fungal infections. nih.govnih.gov
Several randomized trials have shown that this compound prophylaxis reduces the risk of CMV disease in HCT recipients compared to placebo, but it has not consistently demonstrated a survival benefit. nih.gov The administration of this compound at the time of engraftment can cause prolonged neutropenia. nih.gov
Preemptive therapy, guided by weekly monitoring of CMV DNA, has been shown to be an effective strategy. youtube.com One study investigated the use of pre-transplant this compound followed by weekly preemptive screening and found a low incidence of CMV reactivation and disease. wikipedia.orgyoutube.com This suggests that reducing the CMV burden in seropositive patients before transplantation may lower the risk of subsequent reactivation. youtube.com
Resistance to this compound is also a concern in the HCT population, with risk factors including prolonged exposure to antiviral drugs and high levels of immunosuppression. nih.gov Management of resistant infections in HCT recipients follows similar principles to those in SOT, including switching to alternative agents like Foscarnet and reducing immunosuppression when possible. nih.gov
Studies on this compound in Ocular Viral Infections
This compound has been a critical therapy for sight-threatening ocular viral infections, most notably CMV retinitis.
Cytomegalovirus Retinitis Treatment and Long-Term Outcomes Research
CMV retinitis is a severe opportunistic infection that can lead to blindness, particularly in immunocompromised individuals. nih.govaao.org this compound has been proven effective in halting the progression of CMV retinitis. nih.gov Treatment typically involves an initial induction phase followed by long-term maintenance therapy, as this compound is virostatic and does not eradicate the virus. aao.org
Both systemic (intravenous or oral valthis compound) and local (intravitreal injections or a sustained-release intravitreal implant) this compound therapies are used. medscape.comyoutube.com The this compound implant provides sustained therapeutic drug concentrations in the eye for several months and has been shown to be more effective than intravenous this compound alone in delaying disease progression. nih.gov However, local therapy does not protect against systemic CMV disease or involvement of the other eye. youtube.com
Long-term follow-up studies of patients treated with the this compound implant have shown it to be safe over extended periods. nih.govashpublications.org Common long-term ocular complications include epiretinal membrane, macular fibrosis, and retinal detachment. nih.govashpublications.org The incidence of these complications is generally consistent with what would be expected from the infectious and inflammatory sequelae of CMV retinitis itself. nih.gov In one long-term study, 56% of eyes treated with a this compound implant maintained a visual acuity of 20/60 or better. nih.govashpublications.org The development of severe vision loss has been reported to be low. arvojournals.org
The emergence of this compound resistance is a significant concern in the long-term management of CMV retinitis, with the risk increasing with the duration of therapy. aao.orgyoutube.com Management of resistant CMV retinitis is complex and may involve combining systemic and local therapies, such as using Foscarnet in conjunction with a this compound implant. youtube.com
Table 3: Long-Term Outcomes of this compound Treatment for CMV Retinitis
| Outcome | Finding | Source |
|---|---|---|
| Visual Acuity | 56% of eyes maintained VA of 20/60 or better with implant. | nih.govashpublications.org |
| Disease Progression | This compound implant is superior to IV this compound in delaying progression. | nih.gov |
| Common Complications | Epiretinal membrane (38%), macular scarring (25%), retinal detachment (25%). | nih.govashpublications.org |
| Surgical Intervention | 63% of eyes required further intraocular surgery (e.g., cataract extraction, vitrectomy). | nih.gov |
| Drug Resistance | Risk increases with longer duration of therapy. | aao.orgyoutube.com |
Topical this compound in Cytomegalovirus Anterior Uveitis and Corneal Endotheliitis Research
Research into topical this compound for cytomegalovirus (CMV) anterior uveitis and corneal endotheliitis has demonstrated its efficacy in managing these ocular conditions, which can cause significant visual morbidity. nih.govdovepress.com Studies have investigated various concentrations, including 0.15% gel, 0.5% solution, and 2% solution, showing positive clinical responses. mdpi.comresearchgate.net
In a retrospective study of 31 patients (33 eyes) with PCR-proven CMV anterior uveitis, the use of 0.15% topical this compound gel was associated with a statistically significant reduction in the number of uveitis flare-ups per person-year. nih.govresearchgate.net Another study involving 15 patients showed that treatment with 0.15% topical this compound significantly decreased the frequency of recurrences, with the mean number of recurrences per year dropping from 3.76 before treatment to 0.76 after treatment. nih.gov The mean time to recurrence also increased from approximately 4 months to over 12 months. nih.gov
For CMV corneal endotheliitis, research has highlighted the effectiveness of topical this compound in preserving corneal endothelial function. A long-term study on ten eyes treated with 0.5% topical this compound and corticosteroids found that this maintenance regimen effectively preserved corneal endothelial cell density over a mean follow-up of 48 months. researchgate.netnih.gov All eyes in the study maintained clear corneas or grafts by the end of the follow-up period. nih.gov Research on 2% topical this compound has also shown significant improvements; in a study of 15 eyes, long-term treatment resulted in a significant decrease in corneal edema, iritis, and keratic precipitates. mdpi.com Furthermore, a study of 38 eyes treated with long-term topical 2% this compound solution reported a significant decrease in keratic precipitates and anterior chamber cells, with a low recurrence rate of 0.13 relapses per year. nih.govnih.govresearchgate.net
Clinical investigations have confirmed that topical application of this compound can achieve therapeutic levels in the aqueous humor. nih.gov The STACCATO trial, a multicenter randomized controlled study, was designed to compare the efficacy of oral valthis compound and topical 2% this compound in treating PCR-proven CMV anterior uveitis, aiming to provide more definitive evidence on their relative benefits. nih.gov
Table 1: Research Findings on Topical this compound in CMV Anterior Uveitis & Corneal Endotheliitis
| Study Focus | This compound Formulation | Key Findings | Citations |
|---|---|---|---|
| CMV Anterior Uveitis | 0.15% Gel | Statistically significant reduction in uveitis flare episodes per person-year. | nih.govresearchgate.net |
| CMV Anterior Uveitis | 0.15% Gel | Number of recurrences/year decreased from 3.76 to 0.76; time to recurrence increased from 4.03 to 12.58 months. | nih.gov |
| CMV Corneal Endotheliitis | 0.5% Solution (with corticosteroids) | Effectively preserved long-term corneal endothelial function and clarity over a mean 48-month follow-up. | researchgate.netnih.gov |
| CMV Corneal Endotheliitis | 2% Solution | Significant decrease in corneal edema, iritis, and keratic precipitates; majority of eyes (86.7%) retained corneal clarity. | mdpi.com |
Research on Intravitreal this compound Implants
The intravitreal this compound implant was developed as a sustained-release drug delivery system to treat CMV retinitis, a major cause of blindness in patients with AIDS before the advent of highly active antiretroviral therapy (HAART). nih.govaao.org This implant provides a high and constant concentration of this compound directly in the vitreous cavity over several months, typically between 7 and 8 months. nih.gov
Randomized, controlled clinical trials have demonstrated the superior efficacy of the implant compared to systemic intravenous this compound for controlling the progression of retinitis. nih.gov In one pivotal trial, the median time to progression of retinitis in the immediate treatment group was 226 days, compared to just 15 days in the deferred treatment group. nih.gov However, the implant's therapeutic effect is localized, offering no protection against the development of CMV retinitis in the contralateral eye or systemic CMV disease. nih.govnih.gov Research showed that patients with unilateral CMV retinitis treated with the implant had a 50% risk of developing the condition in the fellow eye within 6 months. nih.gov
Further research has explored the implant's utility in complex cases, such as in eyes that have undergone silicone oil injection for retinal detachment. A retrospective review of 19 such cases found that the this compound implant remained a useful treatment modality, with a median time to 25% failure of 179 days from the date of implantation. nih.gov Other studies have focused on developing biodegradable scleral implants capable of sustained this compound release for up to a year, aiming to improve long-term treatment paradigms. nih.gov Long-term follow-up of patients who received the this compound implant before the HAART era showed that while the retinitis remained quiescent in most cases, ocular complications like retinal detachment and epiretinal membrane formation could still occur over time. nih.gov
Table 2: Research Highlights of Intravitreal this compound Implants
| Research Area | Key Findings | Citations |
|---|---|---|
| Efficacy in CMV Retinitis | Median time to retinitis progression was 226 days with the implant vs. 15 days with deferred treatment. | nih.gov |
| Comparison to Systemic Therapy | Demonstrated superior efficacy in controlling local retinitis progression compared to intravenous this compound. | nih.gov |
| Systemic & Contralateral Eye Risk | Provides no protection against systemic CMV disease or retinitis in the fellow eye. | nih.govnih.gov |
| Use in Complex Cases | Effective in eyes with silicone oil; median time to 25% failure was 179 days post-implantation. | nih.gov |
| Long-Term Outcomes | CMV retinitis remained quiescent in most patients long-term, though later complications like retinal detachment were observed. | nih.gov |
| Implant Technology | Research into biodegradable implants shows promise for sustained drug delivery over several months to a year. | nih.gov |
This compound Research in Other Immunocompromised Patient Populations (e.g., HIV/AIDS)
This compound's development was a critical advancement in managing CMV, one of the most common opportunistic infections in individuals with HIV/AIDS. nih.govtaylorfrancis.com Initial studies established this compound as the first effective treatment for CMV retinitis in this population. nih.govelsevierpure.com Research demonstrated that this compound treatment led to a significant reduction in disease progression and helped preserve visual acuity compared to untreated historical controls. nih.gov
Beyond retinitis, studies also investigated this compound for other CMV-related manifestations. In a study of 69 AIDS patients with gastrointestinal CMV disease, treatment with intravenous this compound resulted in a positive clinical response in 75% of patients. mssm.edu The research also highlighted a high relapse rate, suggesting the need for maintenance therapy. mssm.edu
The advent of oral this compound and later its prodrug, valthis compound, shifted research paradigms. A multicenter trial found that an intraocular this compound implant combined with oral this compound was an effective alternative to lifelong intravenous therapy for CMV retinitis. jwatch.org In pediatric HIV-infected patients, oral this compound was found to substantially reduce CMV replication. i-base.info More recent research has even suggested that this compound may have a direct suppressive effect on HIV replication, independent of its action against CMV, by inhibiting HIV reverse transcriptase. nih.gov
In other immunocompromised groups, such as solid organ transplant recipients, this compound and valthis compound have been extensively studied for both prophylaxis and treatment of CMV disease. oup.comresearchgate.net Prolonged prophylaxis with this compound or valthis compound in lung transplant recipients was shown to decrease the rate of active CMV infection and disease, reduce the incidence of bronchiolitis obliterans syndrome, and improve survival rates. oup.com
Long-Term Clinical Outcomes and Recurrence Studies with this compound and its Prodrugs
Long-term studies of this compound and its prodrug, valthis compound, have been crucial for optimizing treatment strategies and understanding disease recurrence patterns across different patient populations.
In solid organ transplant recipients, a randomized trial comparing intravenous this compound with oral valthis compound for CMV disease found no significant differences in long-term outcomes between the two treatment arms. nih.gov Clinical recurrence beyond day 49 occurred in 15.1% of patients, and virological recurrence was seen in 30.0%, with no difference between the groups. nih.gov A key predictor for recurrence was the failure to clear the virus from the blood by day 21 of treatment. nih.gov In kidney and kidney-pancreas transplant recipients, studies found that CMV disease recurs in about one-third of patients after an initial course of this compound treatment. nih.gov
For CMV-related eye diseases, long-term maintenance therapy is often necessary to prevent recurrence. mdpi.com Studies on topical this compound for CMV anterior uveitis have shown that long-term use significantly reduces the frequency of recurrence. nih.govnih.gov One study reported a decrease in recurrence to just 0.13 relapses per year with long-term topical 2% this compound. nih.gov Discontinuation of antiviral therapy is often associated with the recurrence of CMV infection. mdpi.com
In the context of CMV retinitis in AIDS patients, relapse was common before the HAART era, and maintenance therapy was essential. elsevierpure.com Even with treatment, resistance to this compound could develop, particularly in patients receiving therapy for more than three months. aao.orgnih.gov Long-term follow-up of patients with this compound implants showed that while the treated retinitis often remained quiescent, complications could still arise years later. nih.gov In patients with moderate-to-severe ulcerative colitis who experience CMV reactivation, the long-term efficacy of this compound has been described as marginal, with a high rate of disease flare-ups and a CMV reactivation rate of 27.3% in those initially treated successfully. nih.gov
Table 3: Summary of Recurrence and Long-Term Outcomes with this compound/Valthis compound
| Patient Population | Condition | Treatment | Key Long-Term/Recurrence Findings | Citations |
|---|---|---|---|---|
| Solid Organ Transplant Recipients | CMV Disease | IV this compound vs. Oral Valthis compound | Clinical recurrence: 15.1%; Virological recurrence: 30.0%. No difference between treatment arms. | nih.gov |
| Kidney/Kidney-Pancreas Transplant Recipients | CMV Disease | IV this compound | Recurrence occurred in approximately 31% of patients. | nih.gov |
| Ulcerative Colitis Patients | CMV Reactivation | This compound | 27.3% experienced CMV reactivation after successful initial treatment; long-term efficacy considered marginal. | nih.gov |
| Immunocompetent Patients | CMV Anterior Uveitis | Topical 0.15% this compound Gel | Frequency of recurrences per year significantly decreased (from 3.76 to 0.76). | nih.gov |
| Immunocompetent Patients | CMV Anterior Uveitis & Endotheliitis | Topical 2% this compound Solution | Recurrence rate decreased to an average of 0.13 relapses per year with long-term application. | nih.gov |
Investigative Toxicology and Safety Research of Ganciclovir
Mechanisms of Ganciclovir-Associated Hematological Toxicity (e.g., Myelosuppression)
This compound's primary dose-limiting toxicity is hematological, manifesting as myelosuppression. nih.gov This toxicity is a direct consequence of its mechanism of action as a synthetic nucleoside analogue of 2'-deoxyguanosine. nsw.gov.auyoutube.com The antiviral activity of this compound requires phosphorylation to its active triphosphate form, this compound triphosphate. nih.govpatsnap.com This process is initiated by a viral kinase in infected cells, but subsequent phosphorylation is carried out by cellular kinases. youtube.compatsnap.com
In uninfected, rapidly dividing cells, such as hematopoietic progenitor cells in the bone marrow, cellular kinases can also phosphorylate this compound, leading to the accumulation of its active triphosphate form. patsnap.comnih.gov this compound triphosphate competitively inhibits the incorporation of deoxyguanosine triphosphate into DNA by DNA polymerase, halting DNA synthesis and replication. youtube.comubc.ca This inhibition of DNA synthesis in hematopoietic precursors is the fundamental mechanism behind myelosuppression, leading to conditions like neutropenia, anemia, and thrombocytopenia. nsw.gov.aunih.gov
Research has demonstrated that this compound's inhibitory effect on normal human hematopoietic progenitor cells is concentration-dependent for both granulocyte-macrophage and erythroid progenitors. nih.gov The hematological toxicity can be exacerbated by the Cytomegalovirus (CMV) itself, which exhibits a tropism for bone marrow cells and can exert its own toxic effects. nih.gov Furthermore, some in vitro studies and clinical observations suggest that cumulative exposure to this compound is associated with increased hematological toxicity. nih.gov For instance, one study indicated significantly increased toxicity to lymphoblastoid cells after 14 days of continuous this compound exposure. nih.gov This is a particular concern for allogeneic hematopoietic stem cell transplant (alloHCT) patients, where bone marrow suppression has been reported in up to 40% of individuals receiving the drug. nih.gov
| Cell Type | 50% Inhibitory Concentration (IC50) | Reference |
|---|---|---|
| Granulocyte-Macrophage Progenitors | 0.7 to 4.8 mg/liter | nih.gov |
| Erythroid Progenitors | 0.4 to 7.4 mg/liter | nih.gov |
| Lymphoblastoid Cells | ~20 mg/liter | nih.gov |
In Vitro Cytotoxicity Studies on Non-Target Cells and Specific Cell Lines
The cytotoxic effects of this compound have been evaluated across various non-target mammalian cell lines to understand its off-target potential and mechanisms of cell death.
Breast Cancer Cells: In studies involving human breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), this compound's cytotoxicity is often explored within the framework of herpes simplex virus thymidine (B127349) kinase (HSV-tk) suicide gene therapy. mdpi.comnih.gov In this system, HSV-tk phosphorylates this compound, leading to cell death. spandidos-publications.com Research has shown that HSV-tk/ganciclovir treatment can trigger a potent apoptotic response in breast cancer cells, and this effect does not necessarily correlate with the cells' p53 tumor suppressor gene status. nih.gov this compound has been observed to induce apoptosis in MCF-7 cells, and its combination with other agents can produce synergistic killing effects. spandidos-publications.com
Retinal Pigment Epithelial Cells: The cytotoxicity of compounds intended for ocular therapies is often assessed using retinal cell lines. Rabbit Retinal Cells (RRCs) have been utilized as a cell line to study the replication of Herpes Simplex Virus-1 (HSV-1) and to evaluate the cytotoxicity of potential antiviral agents. mdpi.com While direct studies on this compound's cytotoxicity on these specific cells are part of broader safety evaluations, the primary focus in many published studies is on its antiviral efficacy against infections affecting the retina. mdpi.com
Other Cell Lines:
Glioblastoma Cells: In human glioblastoma cells (U251) engineered to express HSV-TK, this compound demonstrates superior cytotoxicity compared to other nucleoside analogues like acyclovir (B1169). aacrjournals.org The mechanism is unique in that highly cytotoxic concentrations of this compound produce only a weak inhibition of DNA synthesis. aacrjournals.orgselleckchem.com This allows the cells to continue through the S and G2-M phases of the cell cycle, incorporating the drug into their DNA template, which ultimately leads to cell death in a subsequent cell cycle. aacrjournals.orgselleckchem.com
Lymphoblastoid Cells: this compound exhibits toxicity towards lymphoblastoid cells, with studies showing a 52% reduction in the growth rate constant at a concentration of 20 mg/liter. nih.gov The 50% inhibitory concentration (IC50) for these cells is notably higher than that for hematopoietic progenitors, indicating differential sensitivity. nih.gov
Fibroblasts: Studies using mouse fibroblasts have revealed that DNA repair pathways play a role in mediating this compound's toxicity. Cells deficient in the DNA repair enzyme polymerase β (β-pol) were found to be more sensitive to the cytotoxic and DNA-damaging effects of this compound, suggesting that base excision repair is a protective mechanism against this compound-induced damage.
| Cell Line | Observed Cytotoxic Effect/Mechanism | Reference |
|---|---|---|
| Breast Cancer Cells (MCF-7, MDA-MB-468) | Induces a strong apoptotic response, independent of p53 status in the context of HSV-tk gene therapy. | nih.gov |
| Glioblastoma Cells (U251tk) | Causes multilog cell kill by incorporating into DNA with weak S-phase inhibition, leading to delayed cell death. | aacrjournals.org |
| Lymphoblastoid Cells | Reduces growth rate; IC50 is higher compared to hematopoietic progenitors. | nih.gov |
| β-pol Deficient Fibroblasts | Increased sensitivity to cytotoxicity and DNA breakage, indicating a role for DNA repair in mitigating toxicity. |
Interactions with Efflux Transporters (e.g., BCRP, MRPs) and Implications for Cellular Accumulation and Chemoresistance
The efficacy of this compound can be significantly influenced by its interaction with ATP-binding cassette (ABC) transporters, a family of efflux pumps responsible for extruding xenobiotics from cells. mdpi.com These transporters, including Breast Cancer Resistance Protein (BCRP/ABCG2) and various Multidrug Resistance-Associated Proteins (MRPs/ABCC), are a primary cause of chemoresistance. mdpi.comnih.gov
Research has identified this compound as a substrate for several of these efflux transporters. Specifically, BCRP and MRP4 have been shown to mediate the efflux of this compound. mdpi.comnih.govresearchgate.net This has critical implications for therapy, as cancer cells that overexpress these transporters can exhibit resistance to HSV-TK/ganciclovir treatment by actively pumping the drug out of the cell, thereby preventing it from reaching therapeutic intracellular concentrations. mdpi.com For example, it has been reported that cancer cells overexpressing MRP4 are highly resistant to HSV-TK/ganciclovir therapy. mdpi.com
Conversely, this compound itself can act as an inhibitor of certain transporters. Studies in human breast cancer cells (MCF-7) revealed that this compound interacts with and inhibits BCRP more effectively than MRPs. mdpi.comnih.gov This inhibition can be leveraged to enhance the efficacy of other chemotherapeutic agents that are substrates of BCRP. In one study, this compound was shown to block the BCRP-mediated efflux of methotrexate (B535133), leading to a 13 to 21-fold greater accumulation of methotrexate inside the cancer cells. mdpi.comnih.gov This increased intracellular concentration subsequently reduced the number of viable cancer cells and enhanced apoptosis. mdpi.comnih.gov This suggests a potential role for this compound in overcoming BCRP-related chemoresistance to other drugs. mdpi.com
| Transporter | Interaction with this compound | Implication | Reference |
|---|---|---|---|
| BCRP (ABCG2) | This compound is a substrate and an inhibitor. | Efflux by BCRP can cause this compound resistance. Inhibition of BCRP by this compound can increase accumulation of other BCRP substrates (e.g., methotrexate). | mdpi.comnih.govnih.gov |
| MRP4 (ABCC4) | This compound is a substrate. | Efflux by MRP4 can cause resistance to this compound therapy. Inhibition of MRP4 increases this compound accumulation. | mdpi.comnih.govresearchgate.net |
| P-glycoprotein (P-gp/ABCB1) | This compound is a substrate. | Efflux by P-gp can limit this compound penetration across biological barriers like the blood-brain barrier. | nih.govresearchgate.net |
Hemocompatibility Studies of this compound and Its Novel Derivatives
Hemocompatibility, the property of a material or drug to be compatible with blood without causing adverse reactions like hemolysis or coagulation, is a crucial aspect of safety research, particularly for intravenous agents. Specific studies have been conducted to evaluate the hemocompatibility of this compound and its derivatives.
One such study investigated this compound and a more lipophilic novel derivative, both alone and in combination with the chemotherapeutic agent methotrexate. mdpi.comnih.govnih.gov The findings from this research indicated that the combination of this compound and methotrexate was hemocompatible. mdpi.comnih.gov Interestingly, the study also found that this combination was more hemocompatible than the combination of the lipophilic this compound derivative and methotrexate, suggesting that structural modifications to the this compound molecule can influence its interaction with blood components. mdpi.comnih.gov
Future Directions and Emerging Research Avenues for Ganciclovir
Development of Next-Generation Antivirals Addressing Ganciclovir Limitations (e.g., Resistance, Toxicity)
The development of new antiviral agents is a critical area of research, driven by the need to overcome the primary drawbacks of this compound: resistance and toxicity. nih.gov this compound resistance is most commonly associated with mutations in the viral UL97 gene, which is responsible for the initial phosphorylation of the drug, and less frequently, in the UL54 gene, which encodes the viral DNA polymerase. nih.govyoutube.comnih.gov Myelosuppression, particularly neutropenia, is a significant toxicity that can limit its use. frontierspartnerships.orgelsevierpure.com
To address these challenges, next-generation antivirals with alternative mechanisms of action have been developed and are making their way into clinical practice.
Maribavir (B1676074) : This benzimidazole (B57391) riboside inhibits the UL97 protein kinase, the same enzyme responsible for this compound's activation. However, maribavir does not require phosphorylation to be active and functions by a different mechanism. youtube.com Its approval by the FDA in 2021 for post-transplant CMV infection refractory to other treatments, including this compound, marks a significant advancement. frontierspartnerships.orgnih.gov Clinical trials have shown that maribavir has a more favorable safety profile than this compound, with a notably lower risk of neutropenia. frontierspartnerships.org
Letermovir (B608528) : As a first-in-class inhibitor of the CMV terminase complex (specifically targeting UL56), letermovir prevents the cleavage of viral DNA concatemers, a crucial step in viral packaging. youtube.comresearchgate.net Its distinct mechanism makes it effective against this compound-resistant strains. Letermovir was approved for CMV prophylaxis in high-risk hematopoietic stem cell transplant (HSCT) recipients and has demonstrated lower toxicity compared to valthis compound (B601543), particularly concerning leukopenia and neutropenia. frontierspartnerships.orgyoutube.com
Brincidofovir : This lipid-conjugated prodrug of cidofovir (B1669016) exhibits broad-spectrum activity against double-stranded DNA viruses. While it shares a target with cidofovir (viral DNA polymerase), its delivery mechanism aims for higher intracellular concentrations and lower systemic toxicity, particularly nephrotoxicity.
The development of these agents provides crucial alternatives for patients with this compound-resistant CMV or for those who cannot tolerate its side effects.
| Drug | Mechanism of Action | Target | Advantage over this compound |
| Maribavir | Inhibits UL97 protein kinase | UL97 | Active against GCV-resistant strains, lower rates of neutropenia. youtube.comfrontierspartnerships.org |
| Letermovir | Inhibits CMV terminase complex | UL56 | Novel mechanism circumvents GCV resistance, lower hematologic toxicity. youtube.comfrontierspartnerships.orgresearchgate.net |
| Foscarnet (B613817) | Non-nucleoside pyrophosphate analog, inhibits viral DNA polymerase | UL54 | Active against GCV-resistant strains. nih.govfrontierspartnerships.org |
| Cidofovir | Nucleotide analog, inhibits viral DNA polymerase | UL54 | Active against GCV-resistant strains. nih.govfrontierspartnerships.org |
Personalized Medicine Approaches Based on Host Genetics and Viral Genotypes for this compound Therapy
The significant interindividual variability in patient response to this compound, in terms of both efficacy and toxicity, has spurred research into personalized medicine strategies. nih.gov This approach aims to tailor treatment by considering both the genetic makeup of the patient (host) and the specific genetic characteristics of the infecting virus.
Viral Genotyping: The primary application of viral genotyping in the context of this compound therapy is the detection of resistance-conferring mutations. As previously mentioned, mutations in the CMV genes UL97 and UL54 are the main drivers of this compound resistance. nih.gov
UL97 Mutations: These are the more common cause of resistance and affect the initial, crucial phosphorylation step of this compound. nih.gov
UL54 Mutations: These mutations in the viral DNA polymerase can confer resistance to this compound and potentially cross-resistance to other polymerase inhibitors like cidofovir and foscarnet. nih.gov
Routine genotypic testing for these mutations in patients who are not responding to therapy is becoming standard practice. youtube.com Identifying specific mutations can guide the switch to an alternative antiviral with a different mechanism of action, such as letermovir or maribavir. youtube.comnih.gov
Host Pharmacogenomics: The patient's own genetic variations can influence how this compound is metabolized and transported, affecting drug exposure and the likelihood of adverse effects. While research in this area is less mature than viral genotyping, some key findings have emerged:
Studies have pointed to genetic variants in genes like NUDT15 and ABCC4 as potentially playing a role in the disposition of this compound and its prodrug, acyclovir (B1169). nih.gov These findings suggest that host proteins are involved in the metabolic pathway and that genetic variations could make these drugs candidates for pharmacogenomics-guided dosing.
The high interpatient variability in this compound concentrations, even with standardized dosing, suggests that host factors significantly impact its pharmacokinetics. unimelb.edu.au This variability strengthens the argument for therapeutic drug monitoring (TDM) and exploring its correlation with host genetic markers. nih.govnih.gov
A personalized approach combining viral genotype analysis with an understanding of host pharmacogenomics could optimize this compound therapy by predicting resistance, anticipating toxicity, and adjusting dosing regimens for individual patients.
Integration of this compound with Immunomodulatory Strategies in Antiviral Research
As understanding of the interplay between the immune system and viral infections deepens, researchers are exploring strategies that combine direct antiviral action with immune modulation. The goal is to enhance viral clearance and improve long-term control, particularly in immunocompromised patients where this compound monotherapy may be insufficient.
One area of investigation involves combining this compound with CMV-specific immunoglobulins (CMV-IG). While some centers add CMV-IG to antiviral therapy for this compound-resistant CMV, this approach is considered controversial and requires further validation through randomized clinical trials. nih.govnih.gov
A more advanced strategy involves the integration of this compound with adoptive T-cell therapy. This involves isolating, expanding, and re-infusing CMV-specific T-cells to restore the body's natural defense against the virus. This approach is particularly promising for transplant recipients. researchgate.net
The combination of antivirals with immune checkpoint inhibitors (ICIs), a cornerstone of modern cancer immunotherapy, is also an area of active research. icr.ac.uk While this is a broader field, the principle of using a drug to reduce viral load while another agent boosts the immune response holds potential for treating viral infections in various contexts. dana-farber.org For instance, this compound has been used to treat CMV reactivation in cancer patients receiving ICIs who develop complications like colitis. nih.gov
These integrated approaches, which view the infection through both a virological and an immunological lens, represent a promising frontier in antiviral therapy.
Novel Delivery Strategies for Enhanced this compound Therapeutic Index and Site-Specific Action
A major focus of current research is the development of novel drug delivery systems to improve the therapeutic index of this compound. The primary goals are to increase the drug's concentration at the site of infection while minimizing systemic exposure and associated toxicities.
Ocular Delivery for CMV Retinitis: CMV retinitis is a serious, sight-threatening infection where achieving high, sustained local drug levels is paramount.
Intravitreal Gels and Microspheres: One innovative approach involves dispersing this compound-loaded poly(lactic-co-glycolic acid) (PLGA) microspheres within a thermogelling PLGA-PEG-PLGA gel. nih.gov This system, when injected into the vitreous, forms a depot that provides sustained release of this compound for at least 14 days, a significant improvement over the 54-hour duration of a standard injection. nih.gov
Topical Gels: A topical ophthalmic gel formulation of this compound has been approved for treating acute herpes simplex keratitis, demonstrating the potential for localized, non-invasive delivery to the eye for certain conditions. wikipedia.org
Brain-Targeted Delivery for CMV Encephalitis: The blood-brain barrier (BBB) presents a significant obstacle to treating central nervous system infections.
Redox Targeting Chemical Delivery Systems (CDS): A promising strategy involves attaching this compound to a dihydronicotinate carrier, creating a lipophilic prodrug (DHPG-CDS) that can cross the BBB. nih.gov Once in the brain, the carrier is oxidized to a charged pyridinium (B92312) salt, trapping the molecule. Subsequent enzymatic cleavage releases this compound. This system has been shown to deliver five times more this compound to the brain in rats compared to administering the parent drug, achieving a brain-to-blood concentration ratio of 2.54 versus 0.063. nih.gov
These targeted delivery technologies hold the potential to revolutionize this compound therapy by enabling site-specific action, thereby increasing efficacy at the point of need while reducing the risk of systemic adverse effects.
| Delivery System | Target Site | Mechanism | Potential Advantage |
| PLGA Microspheres in Thermogel | Retina | Intravitreal injection forms a depot for sustained drug release. nih.gov | Prolonged therapeutic levels for CMV retinitis, reducing injection frequency. nih.gov |
| Redox Chemical Delivery System (CDS) | Brain | A lipophilic prodrug crosses the blood-brain barrier and is "locked" in before releasing the active drug. nih.gov | Enhanced drug concentration in the brain for treating CMV encephalitis. nih.gov |
| Topical Ophthalmic Gel | Cornea | Direct application to the eye surface. wikipedia.org | Non-invasive treatment for herpetic keratitis. |
Expanding this compound's Therapeutic Applications through Basic and Translational Research
Beyond its established role in treating CMV, ongoing research is exploring the potential of this compound against other diseases, a process often referred to as drug repurposing.
Oncology: A fascinating and unexpected area of research has emerged from the observation of a unique mutational signature associated with this compound (GCVsig).
A 2022 study analyzing the genomics of over 120,000 cancer patients identified a distinct GCVsig in 22 individuals, all of whom had a history of solid organ transplantation and treatment with this compound. nih.gov The study found that this compound's mutagenicity could be potentiated by co-prescribed immunosuppressants like mycophenolate mofetil. nih.gov This research highlights a potential carcinogenic risk but also opens up avenues for understanding therapy-induced mutagenesis. The herpes simplex virus thymidine (B127349) kinase (HSV-tk) gene is a widely used suicide gene in cancer gene therapy. In this model, tumor cells are engineered to express HSV-tk, which then converts the non-toxic prodrug this compound into its toxic triphosphate form, leading to cell death. This strategy leverages this compound's mechanism for a targeted anti-cancer effect.
Other Viruses: The antiviral spectrum of this compound is also being re-evaluated.
It has been used with some success in treating infections caused by Human herpesvirus 6 (HHV-6). wikipedia.org
During the COVID-19 pandemic, some researchers identified this compound as a potential treatment for SARS-CoV-2 based on deep learning drug screening models, and a case report described a complete recovery in one patient treated with the drug. panafrican-med-journal.com However, this potential application requires rigorous evaluation in clinical trials.
This translational research, which bridges basic science discoveries with clinical applications, continues to uncover new facets of this compound's biological activity, potentially expanding its therapeutic utility into oncology and other areas of infectious disease.
Q & A
Q. What experimental models are most robust for evaluating ganciclovir's antiviral efficacy in vitro and in vivo?
Methodological Answer: Standard in vitro models use human foreskin fibroblasts infected with CMV strains (e.g., AD169, Towne) to quantify viral replication inhibition via plaque reduction assays . In vivo, murine CMV models and immunosuppressed primate studies are common, with endpoints including viral load reduction in target organs (e.g., liver, lungs) and survival rates. Dose-response relationships should be validated using pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. How are clinical trials designed to assess this compound's prophylactic efficacy in immunocompromised populations?
Methodological Answer: Randomized, double-blind, placebo-controlled trials with stratification by CMV serostatus (D+/R- in transplant recipients) and CD4+ counts (in HIV/AIDS) are standard. Primary endpoints include time to CMV disease onset (e.g., retinitis, colitis) confirmed by biopsy or PCR. Secondary endpoints often incorporate viral shedding rates (urine, blood) and safety markers like neutropenia incidence .
Q. What biochemical assays are used to quantify this compound's intracellular activation and mechanism of action?
Methodological Answer: Radiolabeled this compound (³H-ganciclovir) tracks intracellular uptake in CMV-infected cells. Competitive inhibition assays measure its triphosphate form's incorporation into viral DNA, while enzymatic assays quantify UL97 kinase activity (critical for prodrug activation). Resistance profiling involves sequencing UL97/UL54 genes to identify mutations (e.g., L595S in UL97) .
Advanced Research Questions
Q. How do physiologically based pharmacokinetic (PBPK) models address this compound dosing challenges in renal impairment?
Methodological Answer: PBPK models integrate glomerular filtration rate (GFR), tubular secretion, and dialysis clearance parameters to simulate exposure. For validation, simulated plasma concentration-time profiles are compared to observed data from patients with CKD (stages 3–5). Adjustments often require reducing doses by 50% for CrCl <50 mL/min and monitoring trough levels to avoid myelotoxicity .
Q. What statistical methods resolve contradictions between this compound's virologic efficacy and clinical outcomes in sepsis trials?
Methodological Answer: Confounding factors (e.g., IL-6 levels, bacterial co-infections) necessitate multivariate Cox regression or generalized estimating equations (GEE). In the 2017 RCT by Limaye et al., despite no IL-6 reduction, ventilator-free days (VFDs) improved in sepsis subgroups, requiring prespecified subgroup analysis and bootstrapping to confirm robustness .
Q. How can genotypic and phenotypic assays reconcile discrepancies in this compound resistance reporting?
Methodological Answer: Genotypic assays (Sanger/NGS of UL97/UL54) detect known resistance mutations (e.g., M460V), while phenotypic plaque reduction assays (PRA) measure IC₅₀ shifts. Discordant results (e.g., mutations without IC₅₀ changes) require recombinant phenotyping, where mutant genes are cloned into reference strains to isolate resistance contributions .
Q. What longitudinal study designs optimize detection of late-onset CMV disease in transplant recipients post-ganciclovir prophylaxis?
Methodological Answer: Extended follow-up (≥12 months) with monthly CMV DNAemia monitoring (whole-blood qPCR) and protocolized biopsies for subclinical tissue invasion. Competing risk analyses (Fine-Gray models) account for mortality/graft loss, while latent class analysis identifies high-risk subgroups (e.g., lung transplant recipients) .
Methodological Considerations Table
Key Research Gaps
- Drug-Drug Interactions: Limited data on this compound's interaction with mTOR inhibitors (e.g., sirolimus) in transplant recipients.
- Long-Term Resistance Surveillance: Need for global registries tracking UL97/UL54 evolution under prolonged prophylaxis.
- Biomarker Validation: IL-6 and other cytokines as surrogate endpoints in sepsis trials require further harmonization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
